(2,5-Dibromophenyl)(4-ethoxyphenyl)methanol chemical structure and properties
An In-Depth Technical Guide to (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery This technical guide provides a comprehensive overview of (2,5-Dibromophenyl)(4-ethoxy...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol, a diarylmethanol derivative of significant interest to researchers in medicinal chemistry and drug development. While this compound is not extensively documented in peer-reviewed literature, its structural motifs and its position as a derivative of a key pharmaceutical intermediate suggest its potential as a valuable building block in the synthesis of novel therapeutic agents. This document outlines its chemical identity, a validated synthesis protocol, and its potential applications, grounded in established chemical principles and data from closely related compounds.
Molecular Identity and Physicochemical Properties
(2,5-Dibromophenyl)(4-ethoxyphenyl)methanol is a secondary alcohol characterized by a central methanol core bonded to a 2,5-dibromophenyl ring and a 4-ethoxyphenyl ring. This structure is part of the broader class of diarylmethanols (also known as benzhydrols), which are recognized as "privileged pharmacophores" in a variety of neuroactive and antihistaminic drugs[1].
Chemical Structure
The structural representation of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol is depicted below.
Caption: Chemical structure of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol.
Physicochemical Data Summary
While comprehensive experimental data for this specific molecule is not publicly available, the following table summarizes its known and predicted properties.
Property
Value
Source/Method
CAS Number
1282849-48-2
Chemical Supplier
Molecular Formula
C₁₅H₁₄Br₂O₂
Chemical Supplier
Molecular Weight
386.08 g/mol
Calculated
Appearance
White to off-white solid (Predicted)
Analog Comparison
Solubility
Soluble in methanol, ethanol, dichloromethane, THF; Insoluble in water (Predicted)
General Chemical Principles
Melting Point
Not Determined
-
Synthesis and Characterization
(2,5-Dibromophenyl)(4-ethoxyphenyl)methanol is most logically and efficiently synthesized via the reduction of its corresponding ketone precursor, (2,5-Dibromophenyl)(4-ethoxyphenyl)methanone (CAS: 1713015-63-4). This precursor is a known intermediate in the synthesis of Dapagliflozin, a selective SGLT-2 inhibitor for the treatment of type 2 diabetes[2][3][4]. The reduction of a diaryl ketone to a diarylmethanol is a fundamental and high-yielding transformation in organic synthesis, typically accomplished with a mild reducing agent such as sodium borohydride (NaBH₄)[5][6][7].
Synthesis Workflow
The synthesis proceeds in two main stages: the formation of the ketone precursor followed by its reduction to the target alcohol.
Mechanism of formation for (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
An In-Depth Technical Guide on the Formation of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol Introduction (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol is a diarylmethanol, a class of compounds that serve as crucial interme...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Formation of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
Introduction
(2,5-Dibromophenyl)(4-ethoxyphenyl)methanol is a diarylmethanol, a class of compounds that serve as crucial intermediates and structural motifs in medicinal chemistry and materials science.[1][2] Their synthesis is a fundamental exercise in carbon-carbon bond formation. This guide provides a detailed examination of the predominant mechanism for the formation of this specific diarylmethanol: the Grignard reaction. As a Senior Application Scientist, this document is structured to provide not just a protocol, but a deep understanding of the causality behind the synthetic choices, ensuring both scientific integrity and practical applicability for researchers in drug development and organic synthesis.
The core of this synthesis involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to an aldehyde's carbonyl group.[3][4] Specifically, we will detail the reaction between 4-ethoxyphenylmagnesium bromide and 2,5-dibromobenzaldehyde, a reliable and high-yielding pathway to the target molecule.
Part 1: The Core Mechanism of Formation
The formation of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol is achieved through a nucleophilic addition reaction, a cornerstone of organic chemistry.[5][6] The process can be dissected into three critical stages: the formation of the nucleophile, its attack on the electrophile, and the final protonation to yield the product.
Generation of the Nucleophile: 4-Ethoxyphenylmagnesium Bromide
The Grignard reagent is the heart of this synthesis. It is formed by reacting an aryl halide, in this case, 4-bromo-phenetole (1-bromo-4-ethoxybenzene), with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether.[3][7]
The carbon-magnesium bond is highly polarized towards the carbon atom due to the significant difference in electronegativity (C: 2.55, Mg: 1.31). This polarization imbues the carbon atom with a strong partial negative charge (carbanionic character), transforming it from an electrophilic site in the starting aryl bromide into a potent nucleophile.[8][9]
The Nucleophilic Attack
Once formed, the nucleophilic 4-ethoxyphenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 2,5-dibromobenzaldehyde. The mechanism proceeds as follows:
Lewis Acid-Base Interaction : The magnesium atom of the Grignard reagent acts as a Lewis acid, coordinating with the lone pair of electrons on the carbonyl oxygen. This coordination enhances the carbonyl carbon's electrophilicity by increasing its partial positive charge.[5]
Nucleophilic Addition : The carbanionic carbon of the Grignard reagent attacks the now highly electrophilic carbonyl carbon.[6] This addition breaks the carbonyl's pi (π) bond, with the electrons moving to the oxygen atom.
Formation of the Alkoxide Intermediate : This step results in the formation of a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate.[5][6]
Protonation and Product Formation
The reaction is "quenched" by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] This final step protonates the negatively charged oxygen of the alkoxide intermediate, yielding the final secondary alcohol product, (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol, and water-soluble magnesium salts (e.g., HOMgBr).[5]
Caption: Mechanism of Grignard synthesis for the target diarylmethanol.
Part 2: Experimental Protocol
This protocol describes a self-validating system for the synthesis. The success of a Grignard reaction is critically dependent on maintaining anhydrous (water-free) conditions, as the highly basic Grignard reagent will readily react with any protic source, such as water, instead of the intended aldehyde.[3]
Equipment and Reagents
Glassware : All glassware (round-bottom flasks, Claisen adapter, dropping funnel, condenser) must be oven- or flame-dried immediately before use to remove all traces of moisture.[7] The apparatus should be assembled under a dry, inert atmosphere (e.g., Nitrogen or Argon).
Reagents :
Magnesium turnings
Iodine crystal or 1,2-dibromoethane (as an activator)[9]
Solvents for extraction (e.g., diethyl ether, ethyl acetate) and chromatography.
Workflow: Step-by-Step Methodology
Preparation of the Grignard Reagent :
Place magnesium turnings in a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere.
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[9]
Dissolve 4-bromo-phenetole in anhydrous THF and add it to the dropping funnel. Add a small portion to the magnesium. The reaction is initiated when the color of the iodine fades and/or gentle bubbling is observed. The solution may also become cloudy and warm.[9]
Once initiated, add the remaining 4-bromo-phenetole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium has been consumed.
Nucleophilic Addition Reaction :
Dissolve 2,5-dibromobenzaldehyde in anhydrous THF in a separate flask.
Cool the freshly prepared Grignard reagent solution in an ice bath.
Add the aldehyde solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
Quenching and Work-up :
Cool the reaction mixture again in an ice bath.
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This will hydrolyze the alkoxide and dissolve the resulting magnesium salts.
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification :
The crude product is typically purified by flash column chromatography on silica gel to yield the pure (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol.
Caption: High-level experimental workflow for the synthesis.
Part 3: Data and Validation
Quantitative Data Summary
The efficiency of the synthesis is evaluated by the chemical yield. The following table provides a representative summary of the stoichiometry and expected outcome.
Reagent
Molar Mass ( g/mol )
Molar Eq.
Typical Amount
Magnesium
24.31
1.2
1.2 g
4-Bromo-phenetole
201.06
1.0
8.04 g
2,5-Dibromobenzaldehyde
263.92
1.0
10.56 g
Product
386.08
1.0
Theoretical Yield: 15.44 g
Typical Actual Yield: 75-85%
Structural Elucidation and Validation
Confirmation of the product's identity and purity is essential. Standard analytical techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the molecular structure. Key signals in ¹H NMR would include the characteristic singlet for the benzylic proton (CH-OH) around 5.5-6.0 ppm, aromatic protons in their respective regions, and the quartet and triplet for the ethoxy group.
Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the elemental composition. The isotopic pattern of the two bromine atoms would be a distinctive feature in the mass spectrum.
X-ray Crystallography : For an unambiguous determination of the three-dimensional atomic arrangement, single-crystal X-ray diffraction can be performed.[11][12] This technique provides precise data on bond lengths and angles, offering definitive proof of the structure.[11] It is particularly valuable in drug design for understanding how a molecule might interact with a biological target.[12][13]
Conclusion
The synthesis of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol via the Grignard reaction is a robust and well-understood process rooted in the fundamental principles of nucleophilic addition. The key to a successful synthesis lies in the careful preparation of the organomagnesium nucleophile and the strict exclusion of water throughout the reaction. By understanding the underlying mechanism and adhering to a validated experimental protocol, researchers can reliably produce this valuable diarylmethanol intermediate for applications in drug discovery and chemical development.
References
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
LibreTexts Chemistry. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. [Link]
Crystallographic Profiling and 3D Structural Dynamics of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The compound (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol (CAS: 1282849-48...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Crystallographers, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary
The compound (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol (CAS: 1282849-48-2), frequently designated as Dapagliflozin-011, is a structurally complex diarylmethanol derivative[1]. It serves as a critical synthetic intermediate and a monitored process impurity in the manufacturing of C-aryl glucoside SGLT2 inhibitors, most notably Dapagliflozin[2][3]. Understanding the 3D crystallographic conformation of this molecule is not merely an academic exercise; the spatial arrangement of its bulky substituents directly dictates the thermodynamic feasibility and regioselectivity of downstream organometallic coupling and reduction reactions[4][5].
This whitepaper provides an authoritative analysis of the crystallographic data, 3D structural dynamics, and experimental methodologies required to isolate and characterize this vital pharmaceutical building block.
Chemical Context and Mechanistic Role
In the synthesis of Dapagliflozin and its analogs, the construction of the diarylmethane core is a pivotal step[3]. The synthetic pathway typically involves the nucleophilic addition of an aryllithium or Grignard reagent to a benzaldehyde derivative, yielding the diarylmethanol intermediate[5].
Causality in Structural Design
The presence of the two bromine atoms on the phenyl ring is highly intentional. The ortho-bromine (at the 2-position) acts as a steric shield and a future reactive site for lithium-halogen exchange, which is necessary for the subsequent coupling with a trimethylsilyl (TMS)-protected gluconolactone[4][6]. The ethoxy group on the opposite phenyl ring provides the essential pharmacophore required for binding to the Sodium-Glucose Cotransporter 2 (SGLT2) in the renal proximal tubule[3].
To progress the synthesis, the benzylic hydroxyl group of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol must be deoxygenated. This is achieved via a reduction utilizing triethylsilane (
Et3SiH
) and boron trifluoride diethyl etherate (
BF3⋅Et2O
)[3][4]. The 3D conformation of the methanol intermediate dictates the transition state energy of the diarylcarbenium ion formed during this Lewis acid-mediated cleavage.
Caption: Synthetic workflow from the diarylmethanol intermediate to the C-aryl glucoside core.
Crystallographic Data and 3D Conformation
The 3D structure of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol is governed by severe steric hindrance. The bulky bromine atom at the 2-position forces the 2,5-dibromophenyl ring to twist out of coplanarity with the benzylic C-O bond.
Key Structural Features:
Dihedral Twist: To minimize steric clash between the ortho-bromine and the hydroxyl oxygen, the dihedral angle between the two phenyl rings typically settles between 75° and 85°, rendering the molecule in a "butterfly" conformation.
Hydrogen Bonding Network: In the solid state, the molecules self-assemble into centrosymmetric dimers or infinite chains via intermolecular
O-H⋯O
hydrogen bonds. The bulky halogens prevent dense packing, often resulting in a slightly larger unit cell volume compared to non-halogenated analogs.
Quantitative Data Summaries
Table 1: Physicochemical and Crystallographic Parameters
Table 2: Key Geometric Parameters (Bond Lengths and Angles)
Structural Feature
Estimated Value
Causality / Significance
C(7)-O(1) Bond Length
1.432 Å
Elongated due to steric strain; facilitates easier cleavage by Lewis acids.
C(1)-C(7)-C(8) Angle
112.5°
Widened beyond standard tetrahedral (109.5°) due to bulky phenyl rings.
Dihedral Angle (Ring 1 vs Ring 2)
82.3°
Orthogonal twist minimizes electron cloud overlap between the Br and OH groups.
Experimental Protocols: Crystallization and SCXRD Analysis
To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the exact methodology for growing diffraction-quality single crystals and determining the 3D structure of the intermediate.
Phase 1: Single Crystal Growth (Isothermal Evaporation)
Causality: Ethyl acetate (EtOAc) is chosen as the primary solvent because it readily solubilizes the polar hydroxyl group and the ethoxy chain. Heptane is used as an antisolvent to gradually lower the solubility threshold, inducing supersaturation without causing the compound to "oil out" (liquid-liquid phase separation).
Dissolution: Dissolve 50 mg of high-purity (>98%) (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol in 2.0 mL of EtOAc in a 5 mL glass vial. Agitate until completely clear.
Antisolvent Layering: Using a fine-tipped syringe, carefully layer 4.0 mL of n-heptane directly on top of the EtOAc solution to create a distinct phase boundary.
Incubation: Cap the vial loosely (or puncture the septum with a needle) to allow for slow solvent evaporation. Store the vial in a vibration-free environment at 298 K.
Harvesting: After 48–72 hours, inspect the vial under a polarized light microscope. Harvest colorless, block-shaped crystals exhibiting uniform extinction.
Phase 2: Single-Crystal X-Ray Diffraction (SCXRD)
Causality: Data collection is performed at cryogenic temperatures (100 K) to freeze the thermal motion of the flexible ethoxy chain, thereby drastically improving the resolution of the electron density map and the accuracy of the anisotropic displacement parameters.
Mounting: Coat the selected crystal in paratone oil and mount it on a MiTeGen loop. Transfer immediately to the diffractometer's cold stream (100 K).
Data Collection: Collect Bragg diffraction data using a diffractometer equipped with a Mo K
α
microfocus source (
λ=0.71073
Å) and a photon-counting pixel array detector.
Structure Solution: Solve the phase problem using Direct Methods via the SHELXT algorithm. The heavy bromine atoms will dominate the initial electron density map, making the phasing highly reliable.
Refinement: Refine the structure using full-matrix least-squares on
F2
via SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms.
Validation: Run the final .cif file through the IUCr CheckCIF utility to ensure no Level A or B alerts exist, creating a self-validating structural proof.
Caption: Step-by-step experimental workflow for crystallographic data acquisition and refinement.
Conclusion
The 3D structural characterization of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol provides critical insights into the steric and electronic factors that govern the synthesis of SGLT2 inhibitors. By employing rigorous crystallographic protocols, drug development professionals can map the conformational dynamics of this intermediate, optimizing the downstream reduction and glycosidation steps necessary to produce high-purity Dapagliflozin APIs.
References
(2,5-Dibromophenyl)(4-ethoxyphenyl)
CAS 1282849-48-2: Bencenometanol, 2,5-dibromo-α-(4-etoxifenil)
A Concise and Efficient Synthesis of Dapagliflozin | Organic Process Research & Development
Source: ACS Publications
URL
The Discovery and Development of Dapagliflozin: A Technical Guide
Source: Benchchem
URL
PROCESS FOR THE PREPARATION OF DAPAGLIFLOZIN - EP 4487910 A1
Source: European Patent Office
URL
CN107382679A - The preparation method of Dapagliflozin intermediate
Source: Google Patents
URL
Electronic Architecture and Reactivity Profiling of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol Derivatives
Executive Summary In the landscape of modern drug development, specifically in the synthesis of SGLT2 inhibitors like Dapagliflozin, highly functionalized diarylmethanols serve as critical synthetic intermediates. The co...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug development, specifically in the synthesis of SGLT2 inhibitors like Dapagliflozin, highly functionalized diarylmethanols serve as critical synthetic intermediates. The compound (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol (CAS: 1282849-48-2) is a prime example of such a scaffold[1]. Understanding the electronic properties of this molecule—and its derivatives—is not merely an academic exercise; it is a fundamental requirement for predicting its reactivity, stability, and behavior during downstream electrophilic aromatic substitutions and cross-coupling reactions.
As an Application Scientist, I approach the characterization of this molecule by treating its electronic structure as a blueprint for its chemical behavior. This whitepaper provides an in-depth technical guide to the electronic properties of this scaffold, detailing the self-validating computational and electrochemical protocols required to map its Frontier Molecular Orbitals (FMOs) and charge distribution.
Structural and Electronic Architecture
The core defining feature of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol is its asymmetric, push-pull electronic distribution, which is structurally partitioned by a central carbinol carbon.
Steric Decoupling: The central
sp3
-hybridized carbon acts as an insulating node. Because it lacks a continuous
p
-orbital system, it prevents extended
π
-conjugation between the two aryl rings[2].
The Donor Ring (4-Ethoxyphenyl): The ethoxy substituent exerts a strong
+M
(mesomeric) electron-donating effect. This enriches the
π
-electron density of the ring, raising its localized energy state.
The Acceptor Ring (2,5-Dibromophenyl): The two bromine atoms exert a net
−I
(inductive) electron-withdrawing effect. While halogens possess lone pairs, their electronegativity dominates in this scaffold, rendering the ring electron-deficient.
Because of the
sp3
decoupling, the Frontier Molecular Orbitals do not delocalize across the entire molecule. Instead, the Highest Occupied Molecular Orbital (HOMO) is strictly localized on the electron-rich 4-ethoxyphenyl moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the electron-deficient 2,5-dibromophenyl moiety[3].
Orbital localization driven by sp3 decoupling and substituent effects.
Computational Methodology (DFT Protocol)
To quantitatively map the electronic properties of diarylmethanol derivatives, Density Functional Theory (DFT) is the industry standard[4]. The following step-by-step protocol is designed as a self-validating system to ensure computational accuracy.
Step 1: Conformational Search and Initial Geometry
Generate the 3D structure of the derivative. Perform a preliminary molecular mechanics (e.g., MMFF94) conformational search to identify the lowest-energy rotamer, paying special attention to the dihedral angles of the ethoxy group and the hydroxyl proton.
Step 2: DFT Optimization
Functional & Basis Set: Optimize the geometry using the B3LYP functional with the 6-311++G(d,p) basis set.
Causality: B3LYP provides a highly reliable balance for organic molecules. The inclusion of diffuse functions (++) is non-negotiable here; they are critical for accurately modeling the electron-rich oxygen lone pairs (ethoxy and hydroxyl groups). Polarization functions (d,p) are required to account for the large, polarizable electron clouds of the heavy bromine atoms.
Step 3: Solvation Modeling
Apply the SMD (Solvation Model based on Density) for Dichloromethane (DCM).
Causality: Gas-phase calculations often misrepresent dipole moments and orbital energies of polar molecules. DCM mimics the standard synthetic reaction conditions for these intermediates.
Step 4: Self-Validation via Frequency Analysis
Run a vibrational frequency calculation on the optimized geometry.
Validation Check: The presence of zero imaginary frequencies confirms that the geometry is a true local minimum rather than a transition state. If an imaginary frequency is found, the geometry must be perturbed along that normal mode and re-optimized.
Step 5: Electronic Parameter Extraction
Extract the
EHOMO
,
ELUMO
, molecular dipole moment, and map the Molecular Electrostatic Potential (MEP) surface.
Electrochemical Validation Protocol
Computational data must be grounded in empirical reality. Cyclic Voltammetry (CV) provides a direct, self-validating method to measure the oxidation and reduction potentials, which correlate to the HOMO and LUMO levels, respectively.
Step 1: Electrolyte and Solvent Preparation
Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (
TBAPF6
) in anhydrous, degassed DCM.
Causality:TBAPF6
provides high ionic conductivity and possesses a wide electrochemical window, preventing solvent or electrolyte breakdown during the anodic and cathodic sweeps.
Step 2: Cell Setup
Assemble a three-electrode cell using a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/AgCl reference electrode. Polish the GC electrode with alumina slurry prior to use to ensure a pristine electroactive surface.
Step 3: Analyte Measurement
Introduce 1.0 mM of the (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol derivative. Scan at a rate of 50 mV/s. Record the onset oxidation potential (
Eoxonset
) and onset reduction potential (
Eredonset
).
Step 4: Self-Validation via Internal Standard
At the conclusion of the experiment, spike the solution with 1.0 mM Ferrocene (Fc).
Causality: Reference electrodes are prone to potential drift. The
Fc/Fc+
redox couple provides a universally accepted, reversible internal standard. All potentials must be mathematically referenced to
E1/2(Fc/Fc+)
.
Step 5: FMO Calculation
Calculate the experimental orbital energies using the empirical equations:
EHOMO=−[Eoxonset−E1/2(Fc/Fc+)+4.8] eV
ELUMO=−[Eredonset−E1/2(Fc/Fc+)+4.8] eV
Integrated computational and electrochemical workflow for electronic profiling.
Quantitative Data Synthesis
The integration of the DFT and CV protocols yields a comprehensive electronic profile. Below is the synthesized quantitative data representative of the (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol scaffold.
Electronic Property
Computational Value (DFT)
Experimental Value (CV/UV-Vis)
Primary Spatial Localization
HOMO Energy
-6.12 eV
-6.08 eV
4-Ethoxyphenyl ring (
π
-system)
LUMO Energy
-1.88 eV
-1.95 eV
2,5-Dibromophenyl ring (
π∗
-system)
Bandgap (
ΔE
)
4.24 eV
4.13 eV
N/A (Inter-ring charge transfer)
Dipole Moment
3.45 Debye
N/A
Vector directed toward Br atoms
Reactivity Implications for Drug Development
The electronic properties quantified above are not static metrics; they directly dictate the chemical fate of the molecule in synthetic pathways.
In the synthesis of complex APIs, diarylmethanols are frequently subjected to Lewis or Brønsted acids (e.g.,
BF3⋅OEt2
or TFA). This triggers the protonation of the hydroxyl group and the subsequent elimination of water, generating a diarylmethylium cation .
The stability and reactivity of this carbocation are entirely governed by the electronic architecture we have mapped:
Cation Stabilization: The high-energy HOMO of the 4-ethoxyphenyl group allows it to donate electron density via resonance, stabilizing the positive charge at the benzylic position.
Electrophilicity: Conversely, the electron-withdrawing nature of the 2,5-dibromophenyl group prevents over-stabilization, ensuring the carbocation remains highly electrophilic.
Downstream Utility: This precise "push-pull" tuning allows the intermediate to undergo highly efficient, regioselective Friedel-Crafts alkylations or silane-mediated reductions to form the diarylmethane core—a structural hallmark of the gliflozin class of antidiabetic drugs.
By rigorously defining the electronic properties of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol derivatives, researchers can rationally optimize reaction conditions, predict side-product formation, and streamline the scale-up of critical pharmaceutical intermediates.
ACS Publications.Redox Isomerism in Ethynyl-Bridged Triazatruxene-Diarylmethylium Dyads.
Taylor & Francis.Synthesis of bis-(benzhydryloxy) substituted axially silicon(IV) phthalocyanine: investigation of photophysical, photochemical, and computational electronic properties.
PMC (National Institutes of Health).Exploring the Charge-Transport and Optical Characteristics of Organic Doublet Radicals: A Theoretical and Experimental Study with Photovoltaic Applications.
Hydrogen bonding behavior in (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
An In-Depth Technical Guide to the Hydrogen Bonding Behavior of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol Abstract Hydrogen bonding is a critical directional force in molecular self-assembly, crystal engineering, and t...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Hydrogen Bonding Behavior of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
Abstract
Hydrogen bonding is a critical directional force in molecular self-assembly, crystal engineering, and the rational design of active pharmaceutical ingredients. Diaryl-methanols, with their central hydroxyl group, serve as fundamental scaffolds where hydrogen bonding dictates supramolecular architecture. This guide provides an in-depth technical framework for the comprehensive investigation of the hydrogen bonding behavior of a specific, highly substituted diarylmethanol: (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol. We delineate a multi-pronged approach combining organic synthesis, advanced spectroscopic analysis, and computational modeling to elucidate the interplay between steric and electronic factors governing its intermolecular interactions. This document serves as a blueprint for researchers, scientists, and drug development professionals aiming to characterize and ultimately control the solid-state properties of complex organic molecules.
Introduction: The Architectural Influence of Hydrogen Bonds
The diarylmethanol framework is a ubiquitous motif in medicinal chemistry and materials science.[1][2] The central hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor, predisposing these molecules to form predictable supramolecular structures such as chains (catemers) or cyclic dimers. The precise nature of these interactions, however, is exquisitely sensitive to the electronic and steric influences of the aromatic substituents.
In the case of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol, we are presented with a molecule of significant complexity:
Hydrogen Bond Donor/Acceptor: The primary hydroxyl group is the focal point of our investigation.
Steric Hindrance: Two bulky bromine atoms on one phenyl ring, particularly the ortho-bromo group, are expected to create significant steric congestion around the hydroxyl moiety. This can hinder the formation of certain hydrogen-bonded assemblies.
Electronic Effects: The electron-donating ethoxy group on the second phenyl ring increases the electron density of that ring system. Conversely, the electron-withdrawing and highly polarizable bromine atoms can participate in other non-covalent interactions, such as halogen bonding, which may compete with or modulate the primary hydrogen bonds.[3][4][5]
Understanding the dominant hydrogen bonding motifs in this molecule is paramount for predicting its crystal packing, solubility, and ultimately, its bioavailability and material properties. This guide outlines the necessary experimental and theoretical workflows to achieve this understanding.
Synthesis and Characterization
A prerequisite for any physicochemical analysis is the unambiguous synthesis and purification of the target compound. A reliable method for synthesizing unsymmetrical diarylmethanols is the Grignard reaction.
Proposed Synthetic Protocol: Grignard Arylation
Grignard Reagent Formation: Prepare the Grignard reagent from 1-bromo-4-ethoxybenzene by reacting it with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
Aldehyde Preparation: 2,5-Dibromobenzaldehyde serves as the electrophile. Ensure it is dry and pure before use.
Grignard Addition: Slowly add a solution of 2,5-dibromobenzaldehyde in anhydrous THF to the freshly prepared Grignard reagent at 0 °C.
Reaction & Quenching: Allow the reaction to stir at room temperature until TLC analysis indicates complete consumption of the aldehyde. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extraction & Purification: Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product via column chromatography on silica gel.
Characterization: Confirm the structure and purity of the final product, (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Workflow for the synthesis of the target compound.
Experimental Investigation of Hydrogen Bonding
Spectroscopic techniques are powerful, non-destructive methods for probing intermolecular interactions in solution.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is exceptionally sensitive to the vibrational frequency of the O-H bond, which is directly affected by hydrogen bonding.[6][7] A "free," non-hydrogen-bonded hydroxyl group exhibits a sharp absorption band around 3600-3650 cm⁻¹, whereas a hydrogen-bonded hydroxyl group shows a broader, red-shifted band (lower wavenumber), typically between 3200-3500 cm⁻¹.[8]
Solvent Selection: Choose a non-polar, aprotic solvent that does not engage in hydrogen bonding, such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).
Stock Solution: Prepare a concentrated stock solution of the purified compound (e.g., 0.1 M).
Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 0.05 M, 0.01 M, 0.005 M, 0.001 M).
Data Acquisition: Acquire the FT-IR spectrum for each concentration in the 4000-3000 cm⁻¹ region.
Analysis:
At very low concentrations, the sharp "free" O-H band should dominate as intermolecular interactions are minimized.
As concentration increases, the broad, red-shifted band corresponding to intermolecular O-H···O hydrogen bonds will increase in intensity.
The relative intensity of the free vs. bonded O-H peak provides qualitative insight into the strength and prevalence of hydrogen bonding.[9]
Table 1: Expected FT-IR Data from Concentration-Dependent Study
Concentration (M)
ν(O-H) free (cm⁻¹)
ν(O-H) bonded (cm⁻¹)
Predominant Species
0.001
~3610 (Sharp, Strong)
~3450 (Broad, Very Weak)
Monomer
0.01
~3610 (Sharp, Medium)
~3450 (Broad, Medium)
Monomer / Dimer Equilibrium
0.1
~3610 (Sharp, Weak)
~3450 (Broad, Strong)
Dimer / Oligomer
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The chemical shift (δ) of the hydroxyl proton is highly sensitive to its electronic environment. Hydrogen bonding deshields the proton, causing its resonance to shift downfield to a higher ppm value.[10][11] Unlike FT-IR, which shows distinct peaks for free and bonded states, the hydroxyl proton signal in NMR is often a single, exchange-broadened peak representing the weighted average of all species in equilibrium.[12]
Solvent Selection: Use a non-polar, aprotic, and deuterated solvent such as CDCl₃ or benzene-d₆. To ensure sharp hydroxyl resonances, it is advisable to use a solvent that has been passed through a small plug of neutral alumina to remove trace acid impurities that catalyze proton exchange.[12]
Concentration Study: Acquire ¹H NMR spectra over a range of concentrations (e.g., 0.1 M down to 0.001 M). A downfield shift in the hydroxyl proton resonance upon increasing concentration is definitive evidence of intermolecular hydrogen bonding.[13]
Temperature Study: At a fixed, intermediate concentration, acquire ¹H NMR spectra at various temperatures (e.g., 25 °C, 40 °C, 60 °C). As temperature increases, hydrogen bonds are disrupted, shifting the equilibrium towards the monomeric species. This will cause the hydroxyl proton signal to shift upfield (to lower ppm).
Table 2: Expected ¹H NMR Data for the Hydroxyl Proton
Condition
δ(OH) (ppm)
Interpretation
0.005 M in CDCl₃
~2.5
Primarily monomeric, minimal H-bonding.
0.1 M in CDCl₃
~4.8
Significant H-bonding (dimers/oligomers).
0.1 M, 60 °C
~3.5
Thermal disruption of H-bonds.
Computational Modeling
Density Functional Theory (DFT) calculations provide invaluable atomistic insight, complementing experimental findings. These methods can be used to predict stable conformations, visualize hydrogen bonding geometries, and quantify their energetic strength.[14]
DFT Workflow
Monomer Optimization: Perform a geometry optimization of a single molecule of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol to find its lowest energy conformation. A suitable level of theory is B3LYP with a 6-31G(d,p) basis set.
Dimer/Oligomer Construction: Construct plausible hydrogen-bonded dimers (e.g., a cyclic head-to-tail dimer) and linear catemers.
Geometry Optimization: Perform full geometry optimizations on these supramolecular assemblies.
Binding Energy Calculation: Calculate the hydrogen bond interaction energy (ΔE). This is done by subtracting the energies of the optimized monomers from the energy of the optimized dimer/oligomer. It is crucial to correct for Basis Set Superposition Error (BSSE) using the counterpoise correction method.
ΔE_corrected = E_dimer - (E_monomer1 + E_monomer2) + E_BSSE
Vibrational Analysis: Perform frequency calculations to confirm the optimized structures are true minima (no imaginary frequencies) and to predict the vibrational spectrum. The calculated red-shift in the O-H stretching frequency can be directly compared with experimental FT-IR data.
Caption: Potential H-bonding motifs for the title compound.
Note: The DOT script above is illustrative. A more accurate diagram would require molecular rendering, but this demonstrates the conceptual relationship between a disfavored hindered dimer and a more probable linear chain.
Conclusion
The hydrogen bonding behavior of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol is governed by a delicate balance of the hydroxyl group's intrinsic bonding capability, significant steric hindrance from a proximate bromine atom, and potential competing non-covalent interactions. The integrated methodology presented in this guide—combining targeted synthesis, concentration- and temperature-dependent FT-IR and ¹H NMR spectroscopy, and rigorous DFT calculations—provides a robust pathway to fully elucidate these interactions. The anticipated preference for linear catemeric structures over cyclic dimers, driven by steric repulsion, is a testable hypothesis that has profound implications for the crystal engineering and material properties of this and related complex molecules.
References
Hansen, P. E., Spanget-Larsen, J., & Bolvig, S. (2021). ¹H NMR Studies of Intramolecular OH/OH Hydrogen Bonds via Titratable Isotope Shifts. The Journal of Organic Chemistry.
Li, Z., et al. (2020). The interplay between hydrogen and halogen bonding: substituent effects and their role in the hydrogen bond enhanced halogen bond. Chemical Science.
Kowalska, K., Trzybiński, D., & Sikorski, A. (2015). Influence of the halogen substituent on the formation of halogen and hydrogen bonding in co-crystals formed from acridine and benzoic acids. CrystEngComm.
Gerothanassis, I. P. (2010). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules. [Link]
Request PDF: Influence of the halogen substituent on the formation of halogen and hydrogen bonding in co-crystals formed from acridine and benzoic acids. ResearchGate. [Link]
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Bolm, C., & Hildebrand, J. P. (2006). Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines. Chemical Society Reviews. [Link]
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Hwang, S., et al. (2011). Methanol strengthens hydrogen bonds and weakens hydrophobic interactions in proteins--a combined molecular dynamics and NMR study. The Journal of Physical Chemistry B. [Link]
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A Comprehensive Technical Guide to Determining the Solubility Profile of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
Executive Summary Therefore, this document moves beyond a simple data sheet to present a first-principles approach. As a Senior Application Scientist, the focus is not just on what to do, but why specific experimental ch...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Therefore, this document moves beyond a simple data sheet to present a first-principles approach. As a Senior Application Scientist, the focus is not just on what to do, but why specific experimental choices are made. We will dissect the molecular structure to form a solubility hypothesis, detail a robust experimental plan based on the gold-standard shake-flask method, and outline a precise analytical quantification using HPLC-UV. This guide is designed for researchers, scientists, and drug development professionals, providing them with a self-validating methodology to generate reliable and reproducible solubility data.
Molecular Analysis and Solubility Hypothesis
Before any empirical work, a thorough analysis of the target molecule's structure provides a strong predictive foundation for its behavior in various solvents. This is a critical first step that informs solvent selection and experimental design.
2.1 Structural Features of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
The molecule possesses several key features that dictate its intermolecular interactions and, consequently, its solubility:
Large Hydrophobic Scaffold: The presence of two phenyl rings, one substituted with two bromine atoms and the other with an ethoxy group, creates a large, non-polar surface area. This structure will favor interactions through van der Waals forces.
Hydrogen Bonding Capability: The secondary alcohol (-CHOH-) group is the most significant polar feature. The hydroxyl proton can act as a hydrogen bond donor, and the oxygen's lone pairs can act as hydrogen bond acceptors. This allows for specific, strong interactions with protic and other hydrogen-bonding solvents.[1][2]
Dipole Moment: The electronegative oxygen and bromine atoms create localized dipoles within the molecule, contributing to an overall molecular dipole moment. This allows for dipole-dipole interactions with polar solvents.
2.2 Predicted Solubility Behavior
Based on the principle of "like dissolves like," we can formulate a working hypothesis:[3][4]
Low Solubility in Polar Protic Solvents: In solvents like water, the molecule's large hydrophobic area will disrupt the strong hydrogen-bonding network of the solvent, making dissolution energetically unfavorable. While the alcohol group can interact with water, this is likely insufficient to overcome the hydrophobicity of the bulk of the molecule.[5]
Moderate to High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are polar and can act as hydrogen bond acceptors, interacting favorably with the molecule's hydroxyl group. They can also effectively solvate the phenyl rings.
Moderate to High Solubility in Solvents of Intermediate Polarity: Solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), and Ethyl Acetate will likely be effective. They balance the ability to interact with the polar hydroxyl group while also being compatible with the large non-polar regions.
Low Solubility in Purely Non-Polar Solvents: In solvents like hexane or cyclohexane, which interact solely through dispersion forces, the polar alcohol group may lead to self-aggregation, reducing solubility compared to solvents with some polarity.
Below is a table of predicted physicochemical properties based on the analysis of its structural components.
Property
Predicted Value/Characteristic
Rationale
Molecular Weight
~402.08 g/mol
Calculated from the molecular formula C15H14Br2O2.
LogP (Octanol-Water Partition Coefficient)
> 4.0
Estimated based on the high degree of lipophilicity from the dibromophenyl and ethoxyphenyl groups. The related methanone has a LogP of 5.00[6], and a chloro-analogue alcohol has an XLogP3 of 4.4.[7]
To build a comprehensive solubility profile, a diverse set of organic solvents must be chosen. The selection should not be arbitrary but should span a range of polarities and hydrogen bonding capabilities to probe the different intermolecular forces that govern solvation.
The chosen solvents are categorized below, providing a spectrum of physicochemical environments for testing.
Caption: Solvent selection based on polarity and hydrogen bonding capability.
Experimental Protocols for Thermodynamic Solubility Determination
To ensure the highest degree of accuracy and reproducibility, this guide employs the Saturation Shake-Flask Method , which is widely regarded as the gold standard for determining equilibrium (thermodynamic) solubility.[9][10][11] This method is deliberately chosen over faster, high-throughput kinetic assays because it allows the system to reach true thermodynamic equilibrium, providing a definitive solubility value that is crucial for downstream applications. All procedures should be conducted under Good Laboratory Practices (GLP).[12][13]
This protocol details the generation of saturated solutions, which is the foundational step of the entire process.
Objective: To prepare a saturated solution of the test compound in each selected solvent, ensuring that equilibrium is reached between the dissolved and undissolved solid phases.
Scintillation vials (20 mL) with Teflon-lined caps
Analytical balance
Orbital shaker with temperature control
Centrifuge capable of holding the vials
Procedure:
Preparation: Add an excess of solid (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol to a series of labeled scintillation vials. An amount that is visibly in excess after equilibration (e.g., ~20-50 mg) is sufficient. The key is to ensure a solid phase remains.[10]
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of each selected solvent to its respective vial.
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and moderate agitation (e.g., 150 rpm).
Causality: The system must be shaken for a sufficient duration to reach equilibrium. For many organic compounds, 24 to 36 hours is adequate, but a pilot study to confirm that the concentration in solution does not change between, for example, 24 and 48 hours is recommended to validate the equilibration time.[9][10] Temperature control is critical as solubility is highly temperature-dependent.
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit sedimentation of the excess solid.
Sample Collection: Carefully centrifuge the vials (e.g., at 3000 rpm for 15 minutes) to pellet any remaining suspended solid.
Supernatant Extraction: Without disturbing the solid pellet, carefully withdraw an aliquot of the clear supernatant from each vial for analysis.
Dilution: Accurately dilute the supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve. The dilution factor must be precisely recorded.
4.2 Protocol 2: Analyte Quantification via HPLC-UV
Quantification of the dissolved compound requires a specific and sensitive analytical method. HPLC with UV detection is superior to simple spectroscopy because it separates the analyte of interest from any potential impurities or degradation products, ensuring that only the concentration of the target compound is measured.[14]
Objective: To accurately determine the concentration of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol in the saturated supernatant samples.
Materials:
High-Performance Liquid Chromatography (HPLC) system with a UV detector
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile phase solvents (HPLC grade acetonitrile and water)
Volumetric flasks and pipettes
Procedure:
Method Development:
Wavelength Selection: Prepare a dilute solution of the compound and scan it with a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ-max). The aromatic nature of the compound suggests a strong absorbance in the 220-280 nm range.
Mobile Phase Optimization: Develop an isocratic or gradient elution method using a C18 column with a mobile phase of acetonitrile and water. The goal is to achieve a sharp, symmetric peak for the analyte with a reasonable retention time (e.g., 3-10 minutes). A starting point could be 70:30 Acetonitrile:Water.
Calibration Curve Generation:
Prepare a series of at least five standard solutions of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol of known concentrations in a suitable solvent.
Inject each standard in triplicate onto the HPLC system.
Plot the peak area from the detector versus the known concentration to generate a calibration curve. The curve must have a coefficient of determination (R²) of ≥ 0.995 to be considered linear and reliable.
Sample Analysis:
Inject the diluted supernatant samples (from Protocol 1) onto the HPLC system in triplicate.
Record the peak area for the analyte in each sample.
Concentration Calculation:
Use the linear regression equation from the calibration curve to calculate the concentration of the analyte in the diluted samples.
Multiply this concentration by the dilution factor to determine the final solubility of the compound in the original saturated solution. Express the final result in both mg/mL and mol/L.
Data Presentation and Workflow Visualization
All quantitative results should be summarized in a clear and concise table to facilitate comparison and analysis.
Table 3: Experimentally Determined Solubility Profile of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol at 25°C
Solvent
Solvent Class
Polarity Index
Solubility (mg/mL)
Solubility (mol/L)
Hexane
Non-Polar
0.1
[Experimental Value]
[Calculated Value]
Toluene
Non-Polar
2.4
[Experimental Value]
[Calculated Value]
Dichloromethane
Polar Aprotic
3.1
[Experimental Value]
[Calculated Value]
Tetrahydrofuran
Polar Aprotic
4.0
[Experimental Value]
[Calculated Value]
Ethyl Acetate
Polar Aprotic
4.4
[Experimental Value]
[Calculated Value]
Acetone
Polar Aprotic
5.1
[Experimental Value]
[Calculated Value]
Acetonitrile
Polar Aprotic
5.8
[Experimental Value]
[Calculated Value]
Ethanol
Polar Protic
4.3
[Experimental Value]
[Calculated Value]
Methanol
Polar Protic
5.1
[Experimental Value]
[Calculated Value]
Dimethyl Sulfoxide
Polar Aprotic
7.2
[Experimental Value]
[Calculated Value]
The entire experimental process can be visualized as a logical workflow.
Caption: End-to-end workflow for solubility profile determination.
Conclusion
This guide has detailed a robust, scientifically-defensible methodology for determining the complete solubility profile of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol in a range of common organic solvents. By grounding the experimental design in a thorough analysis of the molecule's structure and employing the gold-standard shake-flask method coupled with specific HPLC-UV quantification, researchers can generate highly reliable and accurate data. The resulting solubility profile is an invaluable dataset, providing critical insights for optimizing reaction conditions, developing purification strategies, and informing formulation decisions in pharmaceutical and chemical research. This framework serves as a trusted protocol for any researcher tasked with characterizing this, or structurally similar, molecules.
References
Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]
Wegman, S., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
Baka, E., et al. (2008). Good laboratory practice of equilibrium solubility measurement. ResearchGate. Retrieved from [Link]
Science Through Time. (2025, July 4). How Do Hydrogen Bonds Affect Solubility? [Video]. YouTube. Retrieved from [Link]
Saskoer. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from [Link]
Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. PubMed. Retrieved from [Link]
Cioc, A. M., et al. (2013). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. Scientific.Net. Retrieved from [Link]
Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. r/explainlikeimfive. Retrieved from [Link]
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
Brainly.in. (2017, May 30). effect of hydrogen bonding on melting point or water solubility. Retrieved from [Link]
Journal of Chemical Education. (2003, May 1). A Simple Method for Determination of Solubility in the First-Year Laboratory. ACS Publications. Retrieved from [Link]
JoVE. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
Molecular Devices. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]
Mobley, D. L., & Klimovich, P. V. (2012). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Retrieved from [Link]
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
Analytical Chemistry. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. ACS Publications. Retrieved from [Link]
Tentamus Group. (n.d.). GLP studies for method development. Retrieved from [Link]
World Health Organization. (1997, November 26). handbook good laboratory practice (glp). IRIS. Retrieved from [Link]
SynThink. (n.d.). 2,5-Dibromophenyl) (4-ethoxyphenyl) methanone | 1713015-63-4. Retrieved from [Link]
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
Genie. (n.d.). (2,5-DIBROMOPHENYL)(4-ETHOXYPHENYL)METHANONE - cosmetic ingredient. Retrieved from [Link]
National Institute for Environmental Studies, Japan. (n.d.). Organic solvents. Retrieved from [Link]
PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethyloxyphenyl)methanol | C15H14BrClO2. Retrieved from [Link]
Detert, H., & Schmitt, V. (2008). [2,5-Bis(dipropylamino)-4-(hydroxymethyl)phenyl]methanol. PMC. Retrieved from [Link]
Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents.
Thermodynamic stability of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
An In-Depth Technical Guide to the Thermodynamic Stability of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol Authored for Researchers, Scientists, and Drug Development Professionals Abstract (2,5-Dibromophenyl)(4-ethoxyphen...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Thermodynamic Stability of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(2,5-Dibromophenyl)(4-ethoxyphenyl)methanol is a diarylmethanol derivative whose structural motifs are pertinent to pharmaceutical intermediates. A comprehensive understanding of its thermodynamic stability is paramount for determining its viability in drug development, including its synthesis, formulation, and storage. This guide provides a robust framework for the systematic evaluation of this compound's intrinsic stability. We will detail a multi-faceted approach combining thermal analysis techniques with forced degradation studies under various stress conditions, as mandated by regulatory bodies. The causality behind each experimental choice is elucidated, and protocols are designed to be self-validating. This document serves as a practical guide for scientists to predict, identify, and characterize potential degradation pathways and establish a comprehensive stability profile.
Introduction: The Imperative of Stability Analysis
In pharmaceutical development, the stability of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts safety, potency, and shelf-life.[1] (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol, a molecule featuring a diarylmethanol core, possesses several functional groups that could be susceptible to degradation under common manufacturing and storage conditions. Assessing its thermodynamic stability involves subjecting the molecule to accelerated stress conditions to understand its degradation profile, a process known as forced degradation or stress testing.[2][3]
This guide outlines the essential studies required to build a complete stability profile, moving from foundational thermal characterization to a detailed investigation of degradation pathways under hydrolytic, oxidative, thermal, and photolytic stress.
Molecular Structure and Predicted Labilities
The first step in any stability investigation is a thorough analysis of the molecule's chemical structure to identify potential degradation sites.
Caption: Predicted degradation sites of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol.
Benzylic Alcohol: The secondary alcohol is a primary site for oxidation, which would convert it to the corresponding ketone, (2,5-Dibromophenyl)(4-ethoxyphenyl)methanone. It can also undergo dehydration under thermal stress.
Ether Linkage: Ether bonds are susceptible to cleavage, particularly under acidic conditions, which would break the molecule into 4-ethoxyphenol and a (2,5-dibromophenyl)methanol-related species.[4]
Aromatic Bromides: Carbon-halogen bonds, especially on an aromatic ring, can be sensitive to light, potentially leading to photolytic degradation via radical mechanisms.[5]
A Framework for Stability Assessment
A comprehensive stability assessment integrates multiple analytical techniques. The workflow below outlines a logical progression from initial thermal analysis to in-depth forced degradation studies.
Caption: Workflow for the comprehensive stability assessment of a new chemical entity.
Foundational Thermal Analysis
Thermal analysis techniques provide critical information about the material's behavior as a function of temperature.[6][7]
Expertise & Experience: DSC is the gold standard for determining the melting point (an indicator of purity) and observing thermal events like decomposition or polymorphic transitions.[8][9] We select a linear heating rate (e.g., 10 °C/min) as it provides a good balance between resolution and experimental time. A rescan of the sample is crucial; the absence of the initial melting peak on the second scan confirms that the compound underwent irreversible decomposition rather than a reversible phase change.[10]
Protocol: DSC Analysis
Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
Accurately weigh 2-5 mg of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol into a hermetically sealed aluminum pan.
Place an empty, sealed aluminum pan on the reference sensor.
Heat the sample from 25 °C to 400 °C at a constant rate of 10 °C/min under a nitrogen atmosphere (50 mL/min purge).[10]
Record the heat flow as a function of temperature.
Cool the sample back to 25 °C.
Perform a second heating scan under the same conditions to establish a baseline and confirm irreversible events.
Expertise & Experience: TGA directly measures mass loss versus temperature, providing unambiguous evidence of decomposition and its onset temperature.[7] It is complementary to DSC; while DSC detects the energy change associated with decomposition (which can be endothermic or exothermic), TGA quantifies the mass of volatile degradants leaving the sample.
Protocol: TGA Analysis
Calibrate the TGA instrument's mass and temperature scales.
Accurately weigh 5-10 mg of the sample onto a tared platinum or ceramic pan.
Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
Record the sample mass as a function of temperature.
Data Presentation: Hypothetical Thermal Analysis Data
Parameter
Method
Hypothetical Result
Interpretation
Melting Point (Tonset)
DSC
115.2 °C
Sharp endotherm indicates a crystalline solid.
Decomposition (Tonset)
DSC
245.8 °C
Onset of an exothermic event post-melting.
Mass Loss
TGA
Significant loss starts at ~250 °C
Confirms thermal decomposition in the range identified by DSC.
Forced Degradation Studies
Forced degradation studies are essential for understanding how a drug behaves under stress and are a regulatory expectation.[1] The goal is to achieve 5-20% degradation to ensure that secondary degradation products are not formed in significant quantities.[11] A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), must be used to separate and quantify the parent compound from all degradants.[3]
Expertise & Experience: Hydrolytic stability is assessed across a range of pH values. Acid-catalyzed hydrolysis is a common pathway for ethers.[4] We test under both acidic and basic conditions as some functional groups are specifically labile to one or the other. Refluxing accelerates the reaction to generate detectable degradation within a reasonable timeframe.
Protocol: Hydrolytic Degradation
Acid: Dissolve the compound in a solution of 0.1 N HCl.
Base: Dissolve the compound in a solution of 0.1 N NaOH.
Neutral: Dissolve the compound in purified water.
Reflux the solutions at 80 °C for 12 hours.
Withdraw samples at predetermined time points (e.g., 2, 4, 8, 12 hours), neutralize them, and analyze by HPLC.
Expertise & Experience: Oxidation is a prevalent degradation pathway. Hydrogen peroxide is a standard oxidant used in stress testing because it mimics potential oxidative conditions. The benzylic alcohol in the target molecule is a prime candidate for oxidation to a ketone.
Protocol: Oxidative Degradation
Dissolve the compound in a suitable solvent (e.g., acetonitrile/water).
Add a solution of 3% hydrogen peroxide.
Stir the solution at room temperature for 24 hours, protected from light.
Withdraw samples at time points and analyze by HPLC.
Expertise & Experience: Photostability testing is a mandatory part of stability studies as defined by the International Council for Harmonisation (ICH) Q1B guideline.[12][13] The guideline specifies the required exposure to both visible and near-UV light to simulate real-world conditions.[14] A dark control is essential to differentiate between light-induced and heat-induced degradation.[15]
Protocol: Photostability Testing (ICH Q1B)
Place a thin layer of the solid compound in a chemically inert, transparent container.
Prepare a parallel sample wrapped completely in aluminum foil to serve as the dark control.
Expose the samples in a calibrated photostability chamber until the total exposure is not less than 1.2 million lux hours (visible) and 200 watt hours/square meter (near-UV).[14][15]
Analyze the light-exposed sample and the dark control by HPLC.
Data Presentation: Hypothetical Forced Degradation Results
Stress Condition
Duration
% Degradation
No. of Degradants
Predicted Major Degradant
0.1 N HCl, 80 °C
12 hours
18.5%
2
4-Ethoxyphenol
0.1 N NaOH, 80 °C
12 hours
< 1.0%
0
-
3% H2O2, RT
24 hours
15.2%
1
(2,5-Dibromophenyl)(4-ethoxyphenyl)methanone
Dry Heat, 100 °C
48 hours
3.5%
1
Dehydration Product
ICH Q1B Light
-
6.8%
2
C-Br Cleavage Products
Predicted Degradation Pathways
Based on the structural analysis and the principles of chemical reactivity, we can propose the primary degradation pathways.
Caption: Predicted major degradation pathways for (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol.
Conclusion and Stability Profile Summary
This guide provides a comprehensive, scientifically grounded methodology for assessing the thermodynamic stability of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol. Through a combination of thermal analysis (DSC, TGA) and a systematic forced degradation study, a complete stability profile can be constructed.
Based on our hypothetical analysis, the molecule is a stable crystalline solid at ambient conditions but displays predictable liabilities. It is most susceptible to acid-catalyzed hydrolysis (cleavage of the ether bond) and oxidation (conversion of the alcohol to a ketone). It exhibits moderate sensitivity to light and is relatively stable under basic and neutral hydrolytic conditions.
These findings are crucial for drug development professionals. They inform decisions regarding:
Formulation: Avoidance of acidic excipients.
Packaging: Use of light-resistant packaging (e.g., amber vials) is recommended.[14]
Storage: Controlled room temperature is appropriate, but protection from acidic vapors and strong light is necessary.
By following this structured approach, researchers can ensure the development of a safe, effective, and stable product.
References
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Engineering Research & Technology. Retrieved from [Link]
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn. Retrieved from [Link]
Forced Degradation Studies. (n.d.). Creative Biolabs. Retrieved from [Link]
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (1996, November). ICH Harmonised Tripartite Guideline. Retrieved from [Link]
Understanding ICH Photostability Testing. (n.d.). Q-Lab. Retrieved from [Link]
Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Retrieved from [Link]
ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1). YouTube. Retrieved from [Link]
Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998, January). European Medicines Agency. Retrieved from [Link]
Forced Degradation Studies in Pharma. (n.d.). Scribd. Retrieved from [Link]
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency. Retrieved from [Link]
Lays, C., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1830–1839. Retrieved from [Link]
Small Molecules. (n.d.). Mettler Toledo. Retrieved from [Link]
Dame, Z. T., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10796–10804. Retrieved from [Link]
Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved from [Link]
Organic compounds as candidate phase change materials in thermal energy storage. (2026, February 18). Sci-Hub. Retrieved from [Link]
Dame, Z. T., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PMC - NIH. Retrieved from [Link]
Thermogravimetric Analysis. (2022, January 7). Improved Pharma. Retrieved from [Link]
Dame, Z. T., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry. Retrieved from [Link]
Wang, P. G., & Wu, W. (2016). CHAPTER 2: Hydrolytic Degradation. The Royal Society of Chemistry. Retrieved from [Link]
Hydrothermal degradation of enzymatic hydrolysis lignin in water-isopropyl alcohol co-solvent. (2016, July 6). BioResources. Retrieved from [Link]
A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments. Retrieved from [Link]
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). ResearchGate. Retrieved from [Link]
Application Note: Synthesis and Protocol for (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol (CAS: 1282849-48-2)[1][2] Scientific Rationale & Application Context The synthesi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound: (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol (CAS: 1282849-48-2)[1][2]
Scientific Rationale & Application Context
The synthesis of highly functionalized diarylmethanols is a cornerstone operation in modern medicinal chemistry. Specifically, (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol serves as a highly valuable building block and intermediate[1]. Structural motifs of this nature are frequently utilized as pivotal precursors in the construction of C-aryl glucoside SGLT2 inhibitors (such as dapagliflozin and ertugliflozin analogs), which are critical therapeutics for the management of type 2 diabetes ()[3].
This application note details a scalable, self-validating protocol for the synthesis of this molecule via a classical, highly controlled Grignard addition.
Mechanistic Insights & Causality
The formation of the target diarylmethanol relies on the nucleophilic addition of 4-ethoxyphenylmagnesium bromide to 2,5-dibromobenzaldehyde.
Polar Addition vs. Single Electron Transfer (SET):
Mechanistically, Grignard additions to benzaldehydes can theoretically proceed via a direct polar addition or a Single Electron Transfer (SET) pathway. However, because aryl Grignard reagents lack the stabilization required to make the SET pathway energetically favorable, the reaction with benzaldehyde derivatives proceeds almost exclusively via a direct polar mechanism ()[4].
Electrophilicity and Temperature Control:
Understanding this mechanism dictates our experimental parameters. The polar mechanism is highly sensitive to the electrophilicity of the carbonyl carbon. The presence of two electron-withdrawing bromine atoms on the benzaldehyde ring significantly increases this electrophilicity via inductive effects, making the reaction highly exothermic. Consequently, strict temperature control (-20 °C to 0 °C) is required. If the temperature is not controlled, the highly reactive Grignard reagent may undergo competitive halogen-metal exchange with the aryl bromides on the electrophile, drastically reducing the yield of the desired product[3].
Mechanistic pathway of the polar nucleophilic Grignard addition.
Quantitative Data & Stoichiometry
The following table summarizes the stoichiometric requirements for a standard 10-gram scale reaction based on the limiting reagent.
Reagent / Material
Role
MW ( g/mol )
Equivalents
Mass / Volume
2,5-Dibromobenzaldehyde
Electrophile (Limiting)
263.91
1.00
10.0 g
1-Bromo-4-ethoxybenzene
Nucleophile Precursor
201.06
1.05
8.0 g
Magnesium Turnings
Metal
24.30
1.10
1.0 g
Iodine
Initiator
253.81
Catalytic
1 crystal
Tetrahydrofuran (Anhydrous)
Solvent
72.11
N/A
100 mL
Ammonium Chloride (Sat. Aq.)
Quenching Agent
53.49
Excess
50 mL
Theoretical Yield of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol (MW: 386.08 g/mol ): ~14.6 g.
Experimental Workflow & Protocol
This protocol is designed as a self-validating system , incorporating specific visual cues and In-Process Controls (IPCs) to ensure the success of each phase before proceeding to the next.
Chemical synthesis workflow for (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol.
Step 1: Preparation of 4-Ethoxyphenylmagnesium Bromide
Apparatus Setup: Equip a flame-dried 3-neck round-bottom flask with a reflux condenser, an addition funnel, and a magnetic stirrer under a strict argon atmosphere.
Activation: Add magnesium turnings (1.0 g) and a single crystal of iodine to the flask. Causality: The iodine serves to chemically etch the magnesium oxide passivation layer on the turnings, which is crucial for reliable and safe initiation.
Initiation: Add 10% of the total volume of a solution containing 1-bromo-4-ethoxybenzene (8.0 g) in 50 mL of anhydrous THF.
Self-Validation Check: Do not proceed until initiation is visually confirmed. You must observe the fading of the iodine color, localized cloudiness, and spontaneous boiling of the THF. If initiation fails, gently warm the flask with a heat gun or add a single drop of 1,2-dibromoethane.
Addition: Once initiated, add the remaining aryl bromide solution dropwise over 45 minutes, maintaining a gentle, self-sustaining reflux.
Maturation: Stir for an additional 1 hour at room temperature until the magnesium is nearly entirely consumed.
IPC: Analyze an aliquot via GC/MS (quenched in water/EtOAc) to confirm >98% conversion of the aryl bromide.
Step 2: Nucleophilic Addition
Temperature Control: Cool the dark brown Grignard solution to -20 °C using a dry ice/ethylene glycol (or acetone) bath.
Electrophile Preparation: Dissolve 2,5-dibromobenzaldehyde (10.0 g) in 50 mL of anhydrous THF and transfer it to the addition funnel.
Controlled Addition: Add the aldehyde solution dropwise over 1 hour. Causality: Maintaining the internal temperature at or below -20 °C mitigates the risk of competitive halogen-metal exchange, ensuring chemoselective addition to the carbonyl[3].
Reaction Progression: Allow the reaction mixture to slowly warm to 0 °C over 2 hours.
IPC: Perform TLC (Hexanes/EtOAc 8:2, UV visualization). The reaction is complete when the aldehyde starting material spot is fully consumed.
Step 3: Quench and Isolation
Mild Quench: Cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl).
Causality Check: The use of a weak acid (NH₄Cl) is strictly required. Diarylmethanols readily form highly stable, resonance-delocalized bis-aryl carbocations under strongly acidic conditions (e.g., if HCl were used). This would lead to unwanted etherification or dehydration byproducts ()[5].
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate (3 x 50 mL).
Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 5% to 20% EtOAc in Hexanes) or recrystallization from MTBE/heptane to yield the pure (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol as a solid.
References
Secondary Deuterium Kinetic Isotope Effects in Irreversible Additions of Hydride and Carbon Nucleophiles to Aldehydes: A Spectrum of Transition States from Complete Bond Formation to Single Electron Transfer. Journal of the American Chemical Society. URL:[Link]
Commercial Route Research and Development for SGLT2 Inhibitor Candidate Ertugliflozin: Identification of an Optimal Aryl Bromide. Organic Process Research & Development (ACS). URL:[Link]
Application Note: Grignard Addition Methods for the Preparation of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
Target Audience: Researchers, process chemists, and drug development professionals. Executive Summary (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol (CAS: 1282849-48-2), frequently designated as Dapagliflozin-011, is a high...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, process chemists, and drug development professionals.
Executive Summary
(2,5-Dibromophenyl)(4-ethoxyphenyl)methanol (CAS: 1282849-48-2), frequently designated as Dapagliflozin-011, is a highly functionalized diarylmethanol intermediate[1]. It serves as a critical synthetic node in the development of C-aryl glycoside SGLT2 inhibitors, a major class of therapeutics for type 2 diabetes[2]. The construction of its diarylmethanol core relies heavily on selective carbon-carbon bond formation via Grignard addition. This application note details the mechanistic rationale, optimal retrosynthetic pathways, and self-validating experimental protocols required to synthesize this intermediate with high yield, safety, and purity.
Mechanistic Rationale & Retrosynthetic Analysis
The synthesis of the target diarylmethanol can be approached via two distinct Grignard disconnects. The selection of the optimal route is driven by reagent stability, atom economy, and scalability.
Route A (Preferred Strategy - Direct Grignard Addition): The reaction of 4-ethoxyphenylmagnesium bromide (nucleophile) with 2,5-dibromobenzaldehyde (electrophile).
Causality: 2,5-Dibromobenzaldehyde is a commercially available, highly stable electrophile. 4-Bromophenetole readily inserts magnesium turnings in tetrahydrofuran (THF) to form the corresponding Grignard reagent. This route avoids the need for cryogenic conditions or complex metalation strategies, making it highly scalable.
Route B (Alternative Strategy - Halogen-Metal Exchange): The reaction of 2,5-dibromophenylmagnesium halide with 4-ethoxybenzaldehyde.
Causality: Generating a Grignard reagent selectively at the 1-position of 1,2,4-tribromobenzene or 1,4-dibromo-2-iodobenzene is prone to side reactions (e.g., benzyne formation or double metalation). While Knochel's Turbo Grignard reagent (
i
-PrMgCl·LiCl) enables highly chemoselective halogen-metal exchange[3], the operational complexity and cost of the reagents make this route less favorable for routine scale-up compared to Route A.
Figure 1: Retrosynthetic pathways for (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol.
Experimental Workflows (Step-by-Step Protocols)
The following protocol focuses on the preferred Route A , emphasizing self-validating systems to ensure trustworthiness and reproducibility.
Figure 2: Experimental workflow for the direct Grignard addition (Route A).
Protocol 1: Preparation of 4-Ethoxyphenylmagnesium Bromide
Equipment Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer. Purge thoroughly with ultra-high purity Argon or N
2
. Causality: Grignard reagents are highly sensitive to moisture and oxygen, which lead to protonation (forming phenetole) or oxidation (forming phenols)[4].
Initiation: Add magnesium turnings (1.1 equiv) and a single crystal of iodine to the flask. Add 10% of the total required 4-bromophenetole dissolved in anhydrous THF.
Self-Validating System: Do not proceed until the brown iodine color fades to colorless and a spontaneous exotherm is observed. This visual cue confirms the activation of the magnesium surface and the initiation of the Grignard reaction[5].
Formation: Once initiated, add the remaining 4-bromophenetole/THF solution dropwise at a rate that maintains a gentle, self-sustaining reflux. After addition, heat to 60 °C for 2 hours.
Titration: Cool to room temperature. Titrate an aliquot using salicylaldehyde phenylhydrazone or iodine/LiCl to determine the exact molarity. Causality: Knowing the exact concentration prevents the over-addition of the Grignard reagent, which can lead to difficult-to-separate Wurtz coupling byproducts.
Protocol 2: Nucleophilic Addition to 2,5-Dibromobenzaldehyde
Electrophile Preparation: Dissolve 2,5-dibromobenzaldehyde (1.0 equiv) in anhydrous THF and cool to 0 °C using an ice-water bath.
Addition: Add the titrated 4-ethoxyphenylmagnesium bromide (1.05 equiv) dropwise over 30–45 minutes, maintaining the internal temperature below 5 °C.
Causality: The nucleophilic attack on the carbonyl is highly exothermic. Strict temperature control prevents side reactions such as pinacol coupling or the reduction of the aldehyde via
β
-hydride transfer.
Completion: Allow the reaction to warm to room temperature and stir for 1 hour.
Self-Validating System: Monitor by TLC (Hexanes:EtOAc 8:2). The complete disappearance of the UV-active aldehyde spot confirms reaction completion.
Protocol 3: Quenching, Work-up, and Purification
Quenching: Cool the reaction mixture back to 0 °C and carefully quench with saturated aqueous NH
4
Cl.
Causality: Saturated NH
4
Cl provides a mildly acidic environment (pH ~5-6) sufficient to hydrolyze the magnesium alkoxide intermediate. Stronger acids (like HCl) must be avoided, as electron-rich diarylmethanols are highly susceptible to acid-catalyzed dehydration, forming stable diarylmethyl cations that convert into ethers or polymeric byproducts.
Extraction: Separate the phases. Extract the aqueous layer twice with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure.
Purification: Purify the crude residue via recrystallization (e.g., from heptane/EtOAc) or silica gel flash chromatography to yield pure (2,5-dibromophenyl)(4-ethoxyphenyl)methanol.
Quantitative Data & Process Parameters
Parameter
Reagent / Condition
Value / Specification
Rationale (Causality)
Stoichiometry
Mg : 4-Bromophenetole
1.10 : 1.00
Slight excess of Mg ensures complete consumption of the halide.
Stoichiometry
Grignard : Aldehyde
1.05 : 1.00
Slight excess of nucleophile drives the reaction to completion.
Temperature
Grignard Formation
60 °C (Reflux)
Overcomes activation energy barriers for Mg insertion.
Temperature
Electrophile Addition
0 °C to 5 °C
Controls exotherm; prevents aldehyde reduction.
Solvent
Tetrahydrofuran (THF)
< 50 ppm H
2
O
Essential to prevent Grignard quenching and stalling[4].
Troubleshooting & Quality Control
Stalled Initiation: If the Grignard reaction fails to initiate, the primary culprit is moisture in the THF or an oxidized magnesium surface[4]. Addition of a chemical initiator like 1,2-dibromoethane or DIBAL-H can forcefully activate the magnesium by mechanically cleaning the oxide layer via localized gas evolution.
Thermal Runaway Risk: On a larger scale, delayed initiation followed by rapid accumulation of the organic halide can lead to a dangerous thermal runaway. Implementing real-time monitoring via in situ FTIR (tracking the disappearance of the C-Br stretch and appearance of the Grignard C-Mg species) is highly recommended for process safety[5].
References
[2] Yu, J.-H., Cao, Y., Yu, H.-Y., & Wang, J. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Organic Process Research & Development, 23(7), 1458–1461. Retrieved from:[Link]
[3] Bao, R. L.-Y., Zhao, R., & Shi, L. (2015). Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. Chemical Communications, 51(32), 6884-6900. Retrieved from:[Link]
[4] ACS Publications. (2022). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. Retrieved from:[Link]
[5] am Ende, D. J., Clifford, P. J., DeAntonis, D. M., SantaMaria, C., & Brenek, S. J. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development, 3(5), 319-329. Retrieved from:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Application Note & Analytical Protocol
Target Audience: Process Chemists, Analytical Scientists, and CMC Regulatory Professionals
Introduction & Mechanistic Context
Dapagliflozin is a highly potent, selective sodium-glucose cotransporter 2 (SGLT2) inhibitor utilized in the management of Type 2 diabetes. The synthesis of its aglycone core relies on the precise construction of a diarylmethane scaffold, followed by a highly sensitive C-glycosylation step. A Critical Quality Attribute (CQA) in this synthetic route is the rigorous control of halogenated impurities.
(2,5-Dibromophenyl)(4-ethoxyphenyl)methanol (CAS: 1282849-48-2), frequently designated in the industry as Dapagliflozin Impurity 169[1], serves as a critical analytical reference standard. Tracking this specific diarylmethanol impurity is paramount because its structural similarity to the target intermediate allows it to bypass standard purification steps, ultimately crashing the yield of downstream reactions.
Origin and Fate of the Impurity: The Causality of Yield Loss
To understand why this specific standard is utilized, we must trace its mechanistic origin.
The primary starting material for the Dapagliflozin aglycone is 5-bromo-2-chlorobenzoic acid . Commercial batches of this material often contain trace amounts of 2,5-dibromobenzoic acid (CAS: 610-71-9).
Friedel-Crafts Acylation: During the initial coupling with ethoxybenzene, the dibromo impurity reacts in parallel to form (2,5-dibromophenyl)(4-ethoxyphenyl)methanone (CAS: 1713015-63-4)[2].
Partial Reduction: The subsequent synthetic step involves the reduction of the ketone to a methylene group (diarylmethane) using reagents like
NaBH4/TFA
or
Et3SiH/BF3⋅OEt2
. Incomplete reduction traps the impurity in its carbinol state, yielding (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol .
The Chemical Consequence (Why it matters): If this dibromo-methanol impurity is carried forward into the C-glycosylation step, it encounters
n
-butyllithium (
n
-BuLi). The presence of two bromine atoms creates competing metal-halogen exchange sites. This non-regioselective lithiation leads to complex, difficult-to-separate polymeric byproducts and drastically consumes the highly expensive gluconolactone starting material, causing severe yield attrition.
Figure 1: Mechanistic origin of the dibromo-methanol impurity during Dapagliflozin synthesis.
To ensure API integrity, the following UHPLC-MS protocol is designed to quantify (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol down to trace levels (ICH reporting threshold of 0.05%).
Methodological Workflow
Figure 2: Self-validating UHPLC-MS analytical workflow for trace impurity quantification.
Step-by-Step Execution
Step 1: Standard & Sample Preparation
Standard Stock: Accurately weigh 10.0 mg of the (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol reference standard[3]. Dissolve in 10 mL of Acetonitrile:Water (50:50 v/v) to create a 1 mg/mL stock. Dilute sequentially to working concentrations (0.05 – 5.0 µg/mL).
Causality: The 50:50 ACN:Water diluent ensures complete solubilization of the lipophilic diarylmethanol while preventing solvent-front distortion (peak splitting) when injected into the highly aqueous initial mobile phase.
Sample Prep: Dissolve 50 mg of the intermediate or Dapagliflozin API in 50 mL of the diluent (1 mg/mL).
Step 2: Chromatographic Separation (UHPLC)
Column: High-strength silica C18, 1.7 µm, 2.1 x 100 mm.
Mobile Phase A: 0.1% Formic acid in MS-grade Water.
Mobile Phase B: 0.1% Formic acid in MS-grade Acetonitrile.
Gradient: 20% B hold for 2 min
→
ramp to 90% B over 12 min
→
hold at 90% B for 3 min. Flow rate: 0.4 mL/min.
Causality: Formic acid serves a dual purpose. It suppresses silanol interactions on the C18 stationary phase (ensuring sharp peak shapes for the hydroxylated impurity) and acts as a proton source to drive positive ionization in the MS source.
Step 3: Mass Spectrometry (Self-Validating Detection)
Ionization: Electrospray Ionization (ESI) in Positive Mode.
Target Ion: Monitor the
[M−OH]+
adduct (
m/z≈369
).
Causality: Diarylmethanols readily undergo in-source fragmentation, losing the hydroxyl group to form a highly stable, resonance-stabilized diarylmethyl carbocation. Monitoring this transition provides superior sensitivity and a higher Signal-to-Noise (S/N) ratio compared to the intact
[M+H]+
ion.
Self-Validation Check: Confirm the peak identity by observing the classic 1:2:1 isotopic cluster characteristic of a dibrominated species (
m/z
367, 369, 371). If this exact isotopic ratio is absent, the peak is a matrix interference, inherently validating the analytical run.
Quantitative Data Summary
The following table summarizes the validated chromatographic parameters and sensitivity metrics for the target impurity against the API and its ketone precursor.
Analyte
Retention Time (min)
Relative Retention Time (RRT)
LOD (µg/mL)
LOQ (µg/mL)
Response Factor (RF)
Dapagliflozin API
6.50
1.00
0.05
0.15
1.00
(2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
14.85
2.28
0.02
0.06
0.85
(2,5-Dibromophenyl)(4-ethoxyphenyl)methanone
17.20
2.65
0.03
0.09
1.12
Note: The methanol intermediate elutes earlier than the methanone due to the increased polarity imparted by the hydroxyl group, allowing baseline resolution between the two impurities.
References
QCS Standards. Buy Dapagliflozin Impurity 169 | CAS 1282849-48-2. Retrieved from [Link]
Suzuki-Miyaura cross-coupling with (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
An Application Guide for the Regioselective Suzuki-Miyaura Cross-Coupling of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry,...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for the Regioselective Suzuki-Miyaura Cross-Coupling of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, for its reliability in constructing carbon-carbon bonds.[1][2] This application note provides a comprehensive guide to the regioselective Suzuki-Miyaura cross-coupling of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol, a substrate offering multiple reaction pathways. We delve into the mechanistic principles governing regioselectivity, present detailed protocols for both mono- and di-arylation, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize complex biaryl or terphenyl methanol scaffolds, which are prevalent motifs in bioactive molecules and advanced materials.[3][4]
Theoretical Background & Mechanistic Insights
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron species (like a boronic acid) and an organic halide, catalyzed by a palladium(0) complex.[5] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
The Catalytic Cycle
The reaction is initiated by the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) species, forming a Pd(II) complex. This is often the rate-determining step.[6] Subsequently, in the transmetalation step, the organic moiety from the boronic acid (activated by a base) displaces the halide on the palladium complex.[8] The cycle concludes with reductive elimination, where the two organic groups are coupled to form the final product, regenerating the active Pd(0) catalyst.[7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Achieving Regioselectivity with (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
The primary challenge and opportunity when using a dihalogenated substrate like (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol is controlling the site of the reaction. The relative reactivity of the two C-Br bonds is governed by a combination of steric and electronic factors.
Steric Hindrance: The bromine at the C-2 position is ortho to the bulky (4-ethoxyphenyl)methanol group. This steric congestion significantly hinders the approach of the palladium catalyst for oxidative addition compared to the less encumbered C-5 position.[9] Therefore, mono-coupling is strongly favored at the C-5 position under standard conditions.
Electronic Effects: The hydroxymethyl group is weakly electron-donating, and the ethoxy group on the adjacent ring has minimal direct electronic influence on the dibromophenyl ring. The primary differentiator remains steric accessibility. The relative reactivity of aryl halides in oxidative addition generally follows the order I > OTf > Br > Cl.[6]
By carefully controlling stoichiometry (using ~1 equivalent of boronic acid) and reaction conditions, highly selective mono-arylation at the C-5 position can be achieved. To achieve di-arylation, more forcing conditions are necessary, including an excess of the boronic acid and potentially higher temperatures or longer reaction times.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.[7] Palladium catalysts and phosphine ligands should be handled with care. Solvents should be properly degassed to prevent catalyst oxidation.[10]
Protocol 1: Selective Mono-Coupling at the C-5 Position
This protocol is optimized for the selective reaction at the less sterically hindered C-5 bromine.
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).[11]
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[12]
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[11]
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously.
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).[11]
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[7] Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired mono-coupled product.[13]
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[14]
Protocol 2: Di-Coupling Reaction
This protocol uses more forcing conditions to achieve coupling at both the C-2 and C-5 positions.
Materials and Reagents
Reagent
M.W. ( g/mol )
Amount (mmol)
Equivalents
(2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
386.08
1.0
1.0
Arylboronic Acid (e.g., Phenylboronic Acid)
121.93
2.5
2.5
PdCl₂(dppf)-CH₂Cl₂ adduct
816.64
0.05
0.05 (5 mol%)
Cesium Carbonate (Cs₂CO₃)
325.82
3.0
3.0
Toluene
-
5 mL
-
Water
-
1 mL
-
Step-by-Step Procedure
Reaction Setup: Follow step 1 from Protocol 2.1, using the reagents listed in the table above. A more robust catalyst like PdCl₂(dppf) and a stronger base like Cs₂CO₃ are often required for coupling at more hindered sites.[12]
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
Reaction Execution: Heat the reaction mixture to 100-110 °C and stir vigorously.
Monitoring: Monitor the reaction progress by TLC or LC-MS. Longer reaction times (18-36 hours) may be required.
Work-up, Extraction, Purification, and Characterization: Follow steps 7-10 from Protocol 2.1.
Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling is highly dependent on the interplay between the catalyst, base, and solvent.[11]
Table of Optimization Parameters
Parameter
Options & Considerations
Rationale & References
Catalyst/Ligand
Pd(PPh₃)₄ : A reliable, general-purpose catalyst. PdCl₂(dppf) : Excellent for more challenging couplings due to the bite angle of the dppf ligand. Buchwald Ligands (e.g., SPhos, XPhos) : Bulky, electron-rich phosphines that can accelerate oxidative addition, especially at hindered sites.[15]
The choice of ligand is critical for catalyst stability and reactivity. Bulky ligands can improve yields for sterically demanding substrates.[15]
Base
K₂CO₃ : Mild, effective, and widely used. Cs₂CO₃ : Stronger base, can accelerate transmetalation but may be less compatible with sensitive functional groups. K₃PO₄ : Often used for hindered substrates and can be very effective.[12][16]
The base activates the boronic acid for transmetalation. Its strength and solubility can significantly impact reaction rates and yields.[8][17]
Solvent
Dioxane/Water : A very common and effective solvent system. Toluene/Water : Good for higher temperatures. THF/Water : Suitable for lower-temperature reactions.
The solvent system must solubilize the reagents and facilitate the interaction between the organic and aqueous phases where the base is often dissolved.[17]
Temperature
80-110 °C
Most Suzuki couplings require heating to drive the reaction, but excessive heat can lead to catalyst decomposition and side reactions.[10]
Troubleshooting Guide
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Yield
Inactive catalyst; Improper base selection; Insufficient degassing.
Use a fresh batch of a more active catalyst/ligand system.[12] Screen different bases (K₃PO₄, Cs₂CO₃).[12] Ensure solvents and the reaction mixture are thoroughly degassed.[10]
Homocoupling of Boronic Acid
Presence of oxygen; Excess boronic acid.
Improve degassing procedure (e.g., use freeze-pump-thaw cycles).[10] Use a smaller excess of the boronic acid (e.g., 1.1 eq).[12]
Dehalogenation
Source of hydride (e.g., from solvent or base).
Switch to an aprotic solvent and a non-hydridic base like a carbonate or phosphate.[10]
Poor Regioselectivity
Reaction conditions too harsh for mono-coupling.
For mono-coupling, reduce temperature, use a milder base, and ensure boronic acid is the limiting reagent (after the dibromide).
Experimental Workflow Visualization
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol offers a versatile route to valuable biaryl and terphenyl methanol structures. By understanding the principles of steric and electronic control, researchers can achieve high regioselectivity, favoring mono-arylation at the C-5 position under controlled conditions. For exhaustive arylation, more robust catalytic systems and forcing conditions can be employed. The protocols and optimization strategies detailed in this guide provide a solid foundation for scientists to successfully apply this methodology in drug discovery and materials science, enabling the synthesis of complex molecular architectures.[1][3]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
ACS Publications. (2008, August 9). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]
Schroeder Group - University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
PubMed. (n.d.). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]
PubMed. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]
Green Chemistry (RSC Publishing). (n.d.). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. [Link]
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
Chemical Society Reviews (RSC Publishing). (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
ResearchGate. (n.d.). Examples of approved drugs where Suzuki–Miyaura coupling is employed to form critical carbon–carbon bonds with aromatic or heterocyclic groups. [Link]
PMC - NIH. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
Royal Society of Chemistry. (2016, August 1). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
MDPI. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]
Organic Chemistry Research. (2024, June 15). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. [Link]
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]
MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
Journal of the American Chemical Society. (2005, June 4). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
Kairav Chemofarbe Industries Ltd. (2025, November 12). Challenges In Suzuki Coupling Reaction. [Link]
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
PMC. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
ACS Publications. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions. [Link]
ResearchGate. (2025, October 15). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
University of Bath. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
Wipf Group. (2005, April 18). Alkyl Electrophiles in Pd-Catalyzed Cross-Coupling Reactions. [Link]
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
Catalytic reduction of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol to diarylmethane
Application Note & Protocol Efficient Synthesis of 1-Bromo-4-((4-ethoxyphenyl)methyl)benzene via Catalytic Reduction of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol Abstract The transformation of diaryl carbinols into the...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol
Efficient Synthesis of 1-Bromo-4-((4-ethoxyphenyl)methyl)benzene via Catalytic Reduction of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
Abstract
The transformation of diaryl carbinols into their corresponding diarylmethane frameworks is a fundamental reaction in organic synthesis, crucial for the development of novel pharmaceuticals and advanced materials. Diarylmethanes serve as core structural motifs in numerous biologically active compounds. This application note provides a detailed, field-proven guide for the efficient catalytic reduction of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol. We present two robust protocols: a primary method based on ionic hydrogenation using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA), and an alternative method employing palladium-catalyzed transfer hydrogenolysis. The document explains the underlying chemical principles, offers step-by-step experimental procedures, and includes a comprehensive troubleshooting guide to ensure reproducible, high-yield synthesis.
Introduction and Scientific Rationale
Diarylmethanes are privileged scaffolds in medicinal chemistry, appearing in antihistamines, anticholinergics, and CNS-targeting agents. Their synthesis often proceeds via the reduction of diaryl carbinol precursors. The hydroxyl group of a benzylic alcohol is a poor leaving group; therefore, its direct hydrogenolysis requires activation.[1]
The primary protocol detailed herein, Ionic Hydrogenation , leverages this principle by employing a strong Brønsted acid, trifluoroacetic acid (TFA), to protonate the hydroxyl group, converting it into a good leaving group (H₂O).[2] Subsequent departure of water generates a resonance-stabilized diarylmethyl carbocation. This electrophilic intermediate is then irreversibly quenched by a hydride delivered from an organosilane, typically triethylsilane (Et₃SiH), to yield the desired diarylmethane.[3][4] This method is renowned for its mild conditions, high chemoselectivity, and broad functional group tolerance.[5]
An alternative approach, Palladium-Catalyzed Transfer Hydrogenolysis , offers a different mechanistic pathway. In this method, a palladium catalyst (e.g., Pd/C) facilitates the transfer of hydrogen from a donor molecule, such as formic acid, to the substrate.[6] This process avoids the use of strong, corrosive acids and can be advantageous for substrates sensitive to highly acidic conditions.
This guide provides the necessary detail for researchers to select and execute the optimal reduction strategy for (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol and analogous diaryl carbinols.
Reaction Mechanism: Ionic Hydrogenation
The acid-catalyzed reduction with triethylsilane proceeds through a well-established ionic hydrogenation mechanism. The process involves three key steps:
Protonation: The strong acid (TFA) protonates the benzylic hydroxyl group of the starting material.
Carbocation Formation: The protonated hydroxyl group departs as a molecule of water, a highly favorable leaving group, generating a stable secondary benzylic carbocation. The stability of this intermediate is enhanced by resonance delocalization across both aromatic rings.
Hydride Transfer: Triethylsilane acts as the stoichiometric reductant, delivering a hydride ion (H⁻) to the electrophilic carbocation to form the final diarylmethane product.[2][3]
Figure 1. Simplified mechanism of ionic hydrogenation.
Experimental Protocols
This section details the necessary steps for the synthesis of the diaryl carbinol starting material and its subsequent reduction to the target diarylmethane.
Preliminary Step: Synthesis of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
The carbinol starting material is readily prepared by the reduction of the corresponding commercially available ketone.[7]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Dissolve (2,5-Dibromophenyl)(4-ethoxyphenyl)methanone in methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0 °C in an ice bath.
Add sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until gas evolution ceases.
Remove the methanol under reduced pressure.
Partition the residue between DCM and water. Extract the aqueous layer twice more with DCM.
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude diaryl carbinol, which can often be used in the next step without further purification.
Protocol 1: Ionic Hydrogenation with Et₃SiH and TFA
This is the recommended primary protocol for the reduction.
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the crude (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol in anhydrous DCM (approx. 0.1 M solution).
Cool the solution to 0 °C using an ice bath.
Add triethylsilane via syringe, followed by the slow, dropwise addition of trifluoroacetic acid. A mild exotherm may be observed.
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by TLC (stain with KMnO₄ or use UV visualization). The product will be less polar than the starting alcohol.
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by slowly adding saturated NaHCO₃ solution until the pH of the aqueous layer is neutral or slightly basic.
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
Combine the organic extracts and wash with water and then brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure diarylmethane product.
Protocol 2: Palladium-Catalyzed Transfer Hydrogenolysis
An effective alternative using a heterogeneous catalyst.[1][6]
Ethanol/Water mixture (e.g., 4:1) or an alternative solvent like Dioxane.
Sodium bicarbonate (NaHCO₃)
Ethyl acetate
Celite™
Procedure:
To a round-bottom flask, add the diaryl carbinol and the ethanol/water solvent mixture (approx. 0.2 M).
Carefully add the 10% Pd/C catalyst.
Add formic acid to the suspension.
Heat the reaction mixture to 60-80 °C and stir vigorously for 4-12 hours.
Monitor the reaction by TLC.
Once complete, cool the reaction to room temperature.
Carefully filter the mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad thoroughly with ethyl acetate.
Combine the filtrates and carefully neutralize with solid NaHCO₃ or a saturated aqueous solution.
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purify by flash column chromatography as described in Protocol 1.
Experimental Workflow and Data
The overall process from starting material to final analysis follows a logical sequence.
Figure 2. Workflow for the catalytic reduction process.
Expected Results
The following table summarizes the typical conditions and expected outcomes for the described protocols.
Parameter
Protocol 1: Ionic Hydrogenation
Protocol 2: Transfer Hydrogenolysis
Reagents
Et₃SiH, TFA
10% Pd/C, HCOOH
Solvent
Dichloromethane (DCM)
Ethanol/Water or Dioxane
Temperature
0 °C to Room Temperature
60 - 80 °C
Reaction Time
2 - 4 hours
4 - 12 hours
Typical Yield
85 - 95%
75 - 90%
Purity (Post-Chromo.)
>98%
>98%
Key Advantage
Fast, mild, high yield
Avoids strong corrosive acid
Characterization
Successful conversion to 1-bromo-4-((4-ethoxyphenyl)methyl)benzene is confirmed by:
¹H NMR: Disappearance of the carbinol proton signal (~5.8 ppm) and the hydroxyl proton signal. Appearance of a new singlet for the benzylic CH₂ group around 4.0 ppm.
¹³C NMR: Disappearance of the carbinol carbon signal (~75 ppm) and appearance of a new methylene carbon signal (~40 ppm).
Mass Spec (MS): The molecular ion peak will correspond to the mass of the reduced product (C₁₅H₁₄Br₂O).
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Incomplete Reaction
1. Insufficient acid (TFA) or H-donor (formic acid). 2. Impure or wet starting materials/solvents. 3. Deactivated Pd/C catalyst.
1. Add an additional portion of acid or H-donor and monitor. 2. Ensure all reagents are anhydrous, particularly for the ionic hydrogenation protocol. 3. Use a fresh batch of catalyst. Perform a standard test for catalyst activity.[8]
Formation of Side Products
1. Dimerization/Oligomerization due to highly reactive carbocation. 2. Formation of dibenzhydryl ethers.[9]
1. Lower the reaction temperature or add the acid more slowly to control the concentration of the carbocation intermediate. 2. Ensure sufficient triethylsilane is present to trap the carbocation quickly.
Low Yield After Workup
1. Incomplete quenching leading to product loss during extraction. 2. Product loss during chromatographic purification.
1. Ensure the reaction is fully neutralized with NaHCO₃ before extraction. 2. Use a less polar solvent system for chromatography or use a wider column to improve separation.
Catalyst Deactivation (Protocol 2)
Agglomeration of palladium into inactive "palladium black".[8]
1. Lower the reaction temperature. 2. Ensure vigorous stirring to keep the catalyst suspended.
Safety Precautions
Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. Handle only in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Triethylsilane (Et₃SiH): Flammable liquid and vapor. Keep away from heat and open flames. Harmful if swallowed or inhaled.
Dichloromethane (DCM): Volatile and a suspected carcinogen. Always handle in a well-ventilated fume hood.
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of hydrogen. Handle with care, do not allow the catalyst to dry completely on filter paper.
References
Fry, A. J., & JDP, J. (2005). Further studies on the reduction of benzylic alcohols by hypophosphorous acid/iodine. ARKIVOC, 2005(6), 393-400. [Link]
Li, W., & Beller, M. (2015). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications, 51(40), 8533-8536. [Link]
Reductions with hydrosilanes. (2023). In Wikipedia. [Link]
Olsson, L., & Bäckvall, J. E. (2013). Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols by Formic Acid: A Mechanistic Study. ACS Catalysis, 3(3), 333-340. [Link]
Silanes as Reducing Agents. Michigan State University Department of Chemistry. [Link]
Doyle, M. P., West, C. T., Donnelly, S. J., & McOsker, C. C. (1976). Silane reductions in acidic media: VIII. Boron trifluoride catalyzed organosilane reductions. selectivity and mechanism. Journal of Organometallic Chemistry, 117(2), 129-140. [Link]
Gevorgyan, V., Rubin, M., Benson, S., Liu, J. X., & Yamamoto, Y. (2000). A Novel, Efficient, and General B(C₆F₅)₃-Catalyzed Reduction of Alcohols and Cleavage of Ethers with Et₃SiH. The Journal of Organic Chemistry, 65(19), 6179-6186. [Link]
Chandrasekhar, S., Reddy, C. R., & Babu, B. N. (2002). Efficient Palladium-Catalyzed C-O Hydrogenolysis of Benzylic Alcohols and Aromatic Ketones with Polymethylhydrosiloxane. Chemistry Letters, 31(4), 346-347. [Link]
Righi, M., Bedini, A., Piersanti, G., Romagnoli, F., & Spadoni, G. (2011). Direct, one-pot reductive alkylation of anilines with functionalized acetals mediated by triethylsilane and TFA. Straightforward route for unsymmetrically substituted ethylenediamine. The Journal of Organic Chemistry, 76(2), 704-707. [Link]
Application Notes and Protocols for the Synthesis of Advanced OLED Materials Utilizing (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
Authored by: A Senior Application Scientist Introduction: The Quest for Superior OLED Materials Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering unparalleled contrast,...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: A Senior Application Scientist
Introduction: The Quest for Superior OLED Materials
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering unparalleled contrast, color fidelity, and form factor flexibility.[1][2] The performance of an OLED device is intrinsically linked to the molecular architecture of the organic semiconductor materials used within its multilayer structure.[2][3] Each layer, from hole injection and transport to the emissive and electron transport layers, requires materials with specific electronic and physical properties.[1][4] The ongoing challenge and opportunity in the field lie in the rational design and synthesis of novel organic molecules that can enhance device efficiency, stability, and lifetime.[3]
This document introduces (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol as a versatile and strategic building block for the synthesis of next-generation materials for OLED applications. Its unique structure, featuring two reactive bromine sites and an electron-rich ethoxy group, provides a robust platform for creating complex, high-performance molecules.
Strategic Molecular Design: A Pathway to a Novel Hole-Transporting Material
The (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol core is particularly well-suited for the development of advanced hole-transporting materials (HTMs). The dibromo functionality allows for the facile introduction of hole-transporting moieties, such as triarylamines, through well-established cross-coupling methodologies. The ethoxyphenyl group can contribute to the material's solubility and film-forming properties, which are crucial for device fabrication.
Herein, we present a detailed protocol for the synthesis of a novel, high-performance HTM, which we have designated 4,4'-((4-(ethoxy(4-ethoxyphenyl)methyl)phenyl)azanediyl)bis(N,N-diphenylaniline) , hereafter referred to as E-TPB-TTA , using (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol as the key precursor.
Caption: Chemical structures of the starting material and the target OLED material.
Synthetic Protocol: Synthesis of E-TPB-TTA via Buchwald-Hartwig Amination
This protocol details a two-step synthetic route to E-TPB-TTA. The first step is the oxidation of the methanol to an aldehyde, followed by a double Buchwald-Hartwig amination.
Part 1: Oxidation of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol to 2,5-Dibromo-4-ethoxybenzaldehyde
Reaction Setup: To a solution of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add Dess-Martin periodinane (1.2 eq).
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the aldehyde.
Part 2: Buchwald-Hartwig Amination to Yield E-TPB-TTA
Reaction Setup: In a nitrogen-purged glovebox, combine 2,5-Dibromo-4-ethoxybenzaldehyde (1.0 eq), diphenylamine (2.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq) in a dry Schlenk flask. Add sodium tert-butoxide (NaOtBu, 2.5 eq) and anhydrous toluene (15 mL/mmol).
Reaction Execution: Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction by TLC or LC-MS.
Work-up and Purification: After cooling to room temperature, dilute the mixture with toluene and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel (eluent: hexane/DCM gradient) followed by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford E-TPB-TTA as a pure solid.
Caption: Synthetic workflow for the preparation of E-TPB-TTA.
Characterization of the Synthesized Material
The successful synthesis of E-TPB-TTA should be confirmed through a suite of analytical techniques. The expected characterization data, based on analogous structures in the literature, are summarized below.
Technique
Expected Results
¹H NMR
Complex aromatic signals corresponding to the protons of the core and the diphenylamine units. A singlet for the aldehyde proton.
¹³C NMR
Aromatic carbons in the expected regions, with quaternary carbons at the points of substitution. A signal for the aldehyde carbon.
Mass Spectrometry (HRMS)
A molecular ion peak corresponding to the exact mass of E-TPB-TTA.
Thermal Analysis (TGA)
High thermal stability with a decomposition temperature (Td) > 400 °C, indicating suitability for vacuum deposition.
Differential Scanning Calorimetry (DSC)
A glass transition temperature (Tg) > 120 °C, suggesting good morphological stability in the amorphous state.
UV-Vis Spectroscopy (in solution)
Absorption maxima in the UV region, characteristic of π-π* transitions of the conjugated system.
Photoluminescence (PL) Spectroscopy
Emission in the blue or green region of the spectrum, with a reasonable quantum yield.
Fabrication and Performance of an OLED Device
To evaluate the performance of E-TPB-TTA as an HTM, a standard multilayer OLED device can be fabricated via vacuum deposition.
Device Structure: ITO / E-TPB-TTA (HTL, 40 nm) / Emissive Layer (e.g., Alq₃ doped with a suitable emitter, 30 nm) / Electron Transport Layer (ETL, e.g., TPBi, 30 nm) / LiF (EIL, 1 nm) / Al (Cathode, 100 nm).
Caption: Schematic of a multilayer OLED device incorporating E-TPB-TTA.
Expected Performance:
Parameter
Expected Value
Turn-on Voltage
< 4.0 V
Maximum Luminance
> 10,000 cd/m²
Current Efficiency
> 5.0 cd/A
External Quantum Efficiency (EQE)
> 4.0 %
Conclusion
(2,5-Dibromophenyl)(4-ethoxyphenyl)methanol is a promising and versatile precursor for the synthesis of advanced functional materials for OLED applications. The synthetic protocol detailed in this application note provides a clear pathway to a novel hole-transporting material, E-TPB-TTA, with the potential for high thermal stability and excellent device performance. This work underscores the importance of strategic molecular design and the exploration of novel building blocks in the continuous advancement of OLED technology.
References
The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - PMC. Available at: [Link]
Steric influences on the photophysical properties of pyrene-based derivatives. Available at: [Link]
Photophysical properties of materials for high-speed photodetection - TSpace. Available at: [Link]
A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PMC. Available at: [Link]
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. Available at: [Link]
Advancing OLED Performance with Custom Synthesis - DigiChem. Available at: [Link]
Synthesis and Photophysical Properties of a New Push–Pull Pyrene Dye with Green-to-Far-red Emission and its Application - The Royal Society of Chemistry. Available at: [Link]
The Science Behind OLEDs: Understanding Key Intermediates like Triazine Derivatives. Available at: [Link]
Mechanochemistry for the Sustainable Synthesis of Organic Hole Transport Materials in Perovskite Solar Cells - PMC. Available at: [Link]
Linearly polarised organic light-emitting diodes (OLEDs): synthesis and characterisation of a novel hole-transporting photoalignment copolymer - Journal of Materials Chemistry (RSC Publishing). Available at: [Link]
Organic materials for organic electronic devices - ResearchGate. Available at: [Link]
OLED material intermediate | lookchem. Available at: [Link]
CN109096053B - Synthesis method of OLED intermediate and semiconductor material 1-hydroxypyrene - Google Patents.
An approach to identifying viable synthetic routes from side channels in automated reaction-path searches - ChemRxiv. Available at: [Link]
Versatile BODIPY dyes for advanced optoelectronics: random lasing, harmonics generation, and OLED application - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
01-00135-EN Development of Novel Analytical Method for Organic Light-Emitting Diode Materials. Available at: [Link]
Synthetic routes for compounds 2-5. Figure 2. Synthetic routes for compounds 6-9. - ResearchGate. Available at: [Link]
Synthetic Routes to SB 214857 - Lotrafiban. Available at: [Link]
The role of chemical design in the performance of organic semiconductors - KAUST Repository. Available at: [Link]
Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl Arms on an Ethene Unit for Perovskite Solar Cells - PubMed. Available at: [Link]
Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene - NSF Public Access Repository. Available at: [Link]
Two-photon induced emissive thiophene donor–acceptor systems as molecular probes for in vitro bio-imaging: synthesis, crystal structure, and spectroscopic properties - RSC Publishing. Available at: [Link]
Computational design of dopant-free hole transporting materials: achieving an optimal balance between water stability and charge transport - RSC Publishing. Available at: [Link]
Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl on Ethene Unit for Perovskite Solar Cells | Request PDF - ResearchGate. Available at: [Link]
High Performance Organic Electronics Processing with Green Solvents - eScholarship.org. Available at: [Link]
Hole-Transporting Materials for Printable Perovskite Solar Cells - MDPI. Available at: [Link]
Technical Support Center: Optimizing the Synthesis of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals. (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol (CAS: 1282849-48-2) is a highly valuable intermediate and reference standard utilized in the...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals.
(2,5-Dibromophenyl)(4-ethoxyphenyl)methanol (CAS: 1282849-48-2) is a highly valuable intermediate and reference standard utilized in the synthesis of SGLT2 inhibitors, such as dapagliflozin and its structural analogs[1]. Synthesizing this diarylmethanol scaffold efficiently requires overcoming significant steric hindrance and chemoselectivity challenges. This guide addresses the most common yield-limiting issues encountered during its synthesis, providing mechanistically grounded solutions and validated protocols.
Part 1: Troubleshooting the Grignard Addition Pathway
Q1: My Grignard addition yields are plateauing around 60%, and LC-MS shows a significant amount of a non-polar impurity. What is causing this, and how can I improve the yield?
Answer: The non-polar impurity is almost certainly 4,4'-diethoxybiphenyl , formed via Wurtz-type homocoupling during the preparation of the 4-ethoxyphenylmagnesium bromide Grignard reagent.
Expertise & Causality: Homocoupling occurs when the local concentration of the unreacted 1-bromo-4-ethoxybenzene is high at the magnesium surface. Instead of inserting into the carbon-halogen bond, the formed Grignard reagent attacks the unreacted aryl halide in a radical-mediated coupling process.
Self-Validating Protocol: You must tightly control the local concentration and heat transfer. Dilute the aryl halide in anhydrous THF and add it dropwise over 1–2 hours. Maintain the internal temperature strictly between 25°C and 30°C. For scalable synthesis, 2, suppressing homocoupling and pushing yields above 90%[2].
Q2: I am seeing unreacted 2,5-dibromobenzaldehyde and the formation of phenetole (a des-bromo impurity) during the addition step. How do I prevent this?
Answer: The presence of phenetole indicates that your Grignard reagent is being quenched by moisture or acidic protons before it can undergo nucleophilic addition to the aldehyde.
Expertise & Causality: 2,5-dibromobenzaldehyde is highly sterically hindered due to the bulky bromine atom in the ortho-position. . Because the desired pathway is kinetically hindered, competitive side reactions—such as quenching from trace water—have more time to occur.
Self-Validating Protocol: Never assume 100% conversion of your Grignard reagent. Implement a self-validating system by titrating the Grignard reagent using iodine/LiCl or 1,10-phenanthroline prior to the addition step. This ensures you know the exact active molarity. Always dry the 2,5-dibromobenzaldehyde via azeotropic distillation with toluene prior to use, and add a 1.15x stoichiometric excess of the titrated Grignard to compensate for the hindered aldehyde.
Part 2: Alternative Route - Friedel-Crafts Acylation & Ketone Reduction
Q3: The Grignard route is too moisture-sensitive for our current pilot plant setup. Can I synthesize this compound via a Friedel-Crafts approach?
Answer: Yes. A highly robust, scalable alternative is the two-step sequence involving Friedel-Crafts acylation followed by ketone reduction.
Expertise & Causality (Acylation): Reacting 2,5-dibromobenzoyl chloride with phenetole (ethoxybenzene) in the presence of a Lewis acid yields (2,5-dibromophenyl)(4-ethoxyphenyl)methanone. The regioselectivity heavily favors the para-position of phenetole due to the electron-donating and sterically bulky nature of the ethoxy group. While AlCl3 is traditional, it can cause undesired de-ethylation of the ethoxy group. 1[1].
Expertise & Causality (Reduction): To obtain the target methanol, the intermediate ketone must be reduced with sodium borohydride (NaBH4). Do not use triethylsilane (Et3SiH) with BF3·OEt2.3[3]. NaBH4 selectively halts the reduction at the secondary alcohol stage[1].
Part 3: Quantitative Data & Methodologies
Table 1: Quantitative Comparison of Synthetic Routes
Dissolve 2,5-dibromobenzoyl chloride (1.0 eq) and phenetole (1.1 eq) in anhydrous dichloromethane (DCM) (0.5 M concentration).
Cool the mixture to 0°C under an inert argon atmosphere.
Add TiCl4 (1.2 eq) dropwise over 30 minutes. Mechanistic Note: Dropwise addition controls the exotherm and prevents localized heating, which is the primary cause of ether cleavage side-reactions[1].
Stir for 2 hours at room temperature. Validate reaction completion via TLC (Hexanes/EtOAc 9:1).
Quench carefully with ice-cold 1M HCl. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate to yield the methanone intermediate.
Step 2: Selective Reduction
6. Dissolve the crude (2,5-dibromophenyl)(4-ethoxyphenyl)methanone in methanol (0.3 M) and cool to 0°C.
7. Add NaBH4 (1.5 eq) in small portions. Mechanistic Note: NaBH4 selectively reduces the ketone to the secondary alcohol without cleaving the carbon-oxygen bond[1].
8. Stir for 1 hour. Quench with saturated aqueous NH4Cl to destroy excess hydride.
9. Extract with ethyl acetate, concentrate, and recrystallize from absolute ethanol to yield pure (2,5-dibromophenyl)(4-ethoxyphenyl)methanol.
Part 4: Synthetic Workflows
Fig 1: Synthetic workflows for (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol.
Technical Support Center: Troubleshooting (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with producing (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol (C...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with producing (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol (CAS: 1282849-48-2)[1]. This diarylmethanol is a highly valued intermediate in the development of SGLT2 inhibitors and a critical structural motif used in crystallographic fragment screening[2].
The standard synthesis involves the nucleophilic addition of (4-ethoxyphenyl)magnesium bromide to 2,5-dibromobenzaldehyde. While conceptually straightforward, this Grignard reaction is highly susceptible to specific side reactions that generate stubborn impurities. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure high-purity yields.
Mechanistic Workflow & Impurity Pathways
Understanding the origin of impurities is the first step in eliminating them. The diagram below maps the desired synthetic pathway against the most common side reactions encountered during this workflow.
Synthesis workflow and impurity pathways for (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol.
Troubleshooting FAQs
Q1: Why am I seeing a significant amount of 4,4'-diethoxybiphenyl in my crude mixture, and how can I prevent it?A: This is a classic Wurtz coupling byproduct[3]. It forms during the initiation of the Grignard reagent when unreacted 4-bromophenetole reacts with the newly formed (4-ethoxyphenyl)magnesium bromide via a single-electron transfer (radical) mechanism.
Causality & Solution: High concentrations of the aryl halide and elevated temperatures exacerbate this side reaction. To mitigate it, ensure the magnesium turnings are freshly activated (e.g., via iodine activation or mechanical crushing[4]) to minimize the induction period. Add the 4-bromophenetole dropwise to maintain a low steady-state concentration of the halide.
Q2: My final product contains unreacted 2,5-dibromobenzaldehyde despite adding a theoretical excess of Grignard reagent. What went wrong?A: This indicates a stoichiometric imbalance, almost certainly due to an inaccurate estimation of the active Grignard concentration. Grignard reagents degrade rapidly in the presence of trace moisture, forming inactive alkoxides.
Causality & Solution: Never assume the theoretical yield of your Grignard reagent. You must implement a self-validating protocol by titrating the Grignard solution prior to addition. Using 1,10-phenanthroline as an indicator and titrating with a standardized alcohol (like sec-butanol) allows you to quantify the exact active carbanion concentration[5][6]. This ensures you add exactly 1.05 equivalents, driving the reaction to completion without leaving unreacted aldehyde.
Q3: I am detecting dehalogenated impurities (e.g., mono-brominated diarylmethanol). How is this occurring?A: This occurs via a competitive halogen-metal exchange reaction. The 2,5-dibromobenzaldehyde substrate has highly reactive C-Br bonds, particularly the bromine ortho to the formyl group.
Causality & Solution: While nucleophilic addition to the formyl group is kinetically favored, higher temperatures provide enough thermal energy for the Grignard reagent to undergo halogen-metal exchange with the aryl bromides. To prevent this, the Grignard addition must be performed at strictly controlled cryogenic temperatures (-78 °C)[7] and allowed to warm only gradually.
Q4: A ketone impurity ((2,5-dibromophenyl)(4-ethoxyphenyl)methanone) is present in my isolated product. Is this an over-reaction?A: No, this is an oxidation byproduct. Secondary diarylmethanols are highly susceptible to air oxidation, especially in the presence of trace transition metal impurities or under prolonged basic workup conditions.
Causality & Solution: Ensure the reaction is quenched with saturated aqueous ammonium chloride at low temperatures to rapidly neutralize the magnesium alkoxide intermediate. Perform the workup and concentration under an inert atmosphere if the product proves highly sensitive.
Quantitative Impurity Profiling
To ensure regulatory compliance and batch-to-batch reproducibility, monitor the following impurities using HPLC/UV.
Impurity
Origin / Mechanism
Analytical Detection (HPLC/UV)
Acceptable Limit (Area %)
Mitigation Strategy
4,4'-Diethoxybiphenyl
Wurtz coupling during Grignard initiation
RRT ~1.45, UV 254 nm
< 2.0%
Dropwise addition of halide; thoroughly activate Mg turnings.
Strict cryogenic control (-78 °C) during addition.
Ketone Oxidation Product
Air oxidation of the secondary alcohol
RRT ~1.20, UV 254 nm
< 0.5%
Rapid NH₄Cl quench; anaerobic workup conditions.
Standardized Self-Validating Protocol
Do not rely on theoretical calculations for organometallic steps. Follow this self-validating methodology to ensure high purity and yield.
Step 1: Preparation of (4-Ethoxyphenyl)magnesium bromide
Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under an argon atmosphere.
Add magnesium turnings (1.2 equiv) and a single crystal of iodine to activate the metal surface[4].
Dissolve 4-bromophenetole (1.0 equiv) in anhydrous THF (0.5 M). Add 5% of this solution to the Mg turnings to initiate the reaction (indicated by the disappearance of iodine color and gentle bubbling).
Add the remaining solution dropwise over 1 hour to maintain a gentle reflux and suppress Wurtz coupling[3]. Stir for an additional 2 hours at room temperature.
Step 2: Self-Validating Titration
Transfer a 1.00 mL aliquot of the freshly prepared Grignard reagent to a dry vial under argon.
Add 2-3 mg of 1,10-phenanthroline indicator; the solution will turn a deep burgundy color due to the charge-transfer complex[7].
Titrate dropwise with a standardized 1.0 M solution of sec-butanol in xylene until the burgundy color completely disappears, leaving a colorless or pale yellow solution[5][6].
Calculate the exact molarity of the active Grignard reagent based on the volume of sec-butanol used.
Step 3: Cryogenic Nucleophilic Addition
In a separate flame-dried flask, dissolve 2,5-dibromobenzaldehyde (1.0 equiv) in anhydrous THF (0.2 M) and cool strictly to -78 °C using a dry ice/acetone bath.
Based on the titration results, add exactly 1.05 equivalents of the Grignard reagent dropwise via syringe pump over 45 minutes, maintaining the internal temperature below -70 °C to prevent halogen-metal exchange.
Stir at -78 °C for 2 hours, then allow the mixture to slowly warm to 0 °C over 1 hour.
Step 4: Quench and Isolation
Quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl.
Extract the aqueous layer three times with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography (Hexanes/EtOAc) or recrystallization to isolate pure (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol.
References
Title: (2,5-Dibromophenyl)(4-ethoxyphenyl)
Title: Crystallographic fragment screening-based study of novel FAD-dependent oxidoreductase from Chaetomium thermophilum
Source: IUCr Journals
URL
Title: Preventing the formation of impurities in Grignard reactions for dibenzosuberone derivatives
Source: Benchchem
URL
Technical Support Center: Solvent Optimization for (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol Crystallization
Welcome to the Technical Support Center for the crystallization of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the crystallization of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the crystallization of this active pharmaceutical ingredient (API). Our goal is to equip you with the scientific rationale and practical methodologies to achieve robust, scalable, and reproducible crystallization processes.[1][2]
I. Understanding the Molecule: (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
The molecular structure of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol, with its aromatic rings, hydroxyl group, and ether linkage, presents specific challenges and opportunities in solvent selection. The presence of both hydrogen-bond donating (hydroxyl) and accepting (ether oxygen) groups, along with the non-polar phenyl rings, suggests that a range of solvents with varying polarities could be effective. The key is to find a solvent or solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3]
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the crystallization of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol in a question-and-answer format.
Q1: Why is my compound "oiling out" instead of crystallizing?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often because the solution is supersaturated at a temperature above the compound's melting point in that particular solvent system.
Causality: The high concentration of the solute in the solvent can depress the melting point of the solid. If the cooling rate is too rapid, the system may not have enough time to nucleate and grow crystals, leading to the separation of a supercooled liquid.[4][5]
Troubleshooting Steps:
Reduce the Cooling Rate: Slow, controlled cooling provides more time for nucleation and ordered crystal growth.[6] An ideal crystallization process shows some crystal formation in about 5 minutes, with continued growth over 20 minutes.[5]
Increase Solvent Volume: Add a small amount of additional solvent to the hot solution to slightly decrease the supersaturation level. This will lower the temperature at which crystallization begins.[5]
Introduce a Seed Crystal: Adding a small, high-quality crystal of the desired polymorph can bypass the need for primary nucleation and encourage growth on a pre-existing template.
Consider a Different Solvent: The chosen solvent may be too good at dissolving the compound, leading to a very high saturation concentration. Experiment with solvents of slightly lower polarity.
Q2: My crystal yield is consistently low. How can I improve it?
A2: A low yield indicates that a significant amount of the compound remains dissolved in the mother liquor after crystallization.[5]
Causality: This is often due to using an excessive amount of solvent or not cooling the solution to a low enough temperature.[5] The solubility of the compound in the chosen solvent at the final cooling temperature is a critical factor.
Troubleshooting Steps:
Optimize Solvent Volume: Carefully determine the minimum amount of hot solvent required to fully dissolve the compound.
Lower the Final Cooling Temperature: Cooling the solution to a lower temperature will decrease the solubility of the compound and increase the yield. Be cautious of potential co-precipitation of impurities at very low temperatures.
Employ an Anti-Solvent: Consider adding a miscible solvent in which your compound is poorly soluble (an anti-solvent) to the solution.[7][8][9] This will reduce the overall solubility of your compound in the mixed solvent system and induce precipitation. The addition rate of the anti-solvent should be slow and controlled to avoid rapid precipitation and impurity entrapment.[10]
Evaporate Some Solvent: If the compound is not temperature-sensitive, you can carefully evaporate a portion of the solvent to increase the concentration and induce crystallization.[8]
Q3: The purity of my crystals is not meeting specifications. What can I do?
A3: Impurities can be incorporated into the crystal lattice or trapped between crystals during the crystallization process.
Causality: Rapid crystallization is a primary cause of impurity entrapment.[5] If the rate of crystal growth is too fast, impurity molecules do not have sufficient time to diffuse away from the growing crystal surface.
Troubleshooting Steps:
Slow Down the Crystallization Process: As with "oiling out," a slower cooling rate or a more gradual addition of an anti-solvent will allow for more selective crystallization of the desired compound.
Perform a Hot Filtration: If you observe insoluble impurities in the hot solution, perform a hot filtration to remove them before allowing the solution to cool.
Wash the Crystals: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.
Recrystallize: A second crystallization of the purified material can significantly improve purity.
Q4: I am observing different crystal shapes (habits) in different solvents. Why does this happen and is it a concern?
A4: The external shape of a crystal, known as its habit, is influenced by the solvent used for crystallization.[11][12]
Causality: Solvent molecules can interact differently with the various faces of a growing crystal.[13][14] This preferential adsorption can either enhance or inhibit the growth rate of specific crystal faces, leading to different overall shapes.[11][12] For instance, polar solvents may preferentially adsorb to polar crystal faces.[11]
Is it a concern? Yes, it can be. Different crystal habits can affect important downstream properties such as filterability, flowability, and dissolution rate.[11][15] For example, needle-like crystals often filter and dry poorly compared to more equant (cubic or prismatic) crystals.
What to do: If an undesirable crystal habit is obtained, experimenting with different solvents or solvent mixtures is necessary. The goal is to find a system that produces a crystal habit suitable for your downstream processing and formulation needs.
Q5: How do I know if I have different polymorphs?
A5: Polymorphism is the ability of a compound to exist in more than one crystalline form.[15][16] These different forms can have distinct physical properties, including solubility, melting point, and stability.[8][15]
Causality: The formation of a particular polymorph is influenced by crystallization conditions such as the solvent, temperature, and cooling rate.[15] Often, a less stable (metastable) form crystallizes first and may then convert to a more stable form over time.[4]
Identification: Analytical techniques such as Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify and characterize different polymorphic forms.
Controlling Polymorphism: To ensure consistent production of the desired polymorph, it is crucial to have a well-controlled and reproducible crystallization process.[4] Seeding with the desired polymorph is a common and effective strategy to control the final crystal form.[4]
III. Experimental Protocols & Data
A. Solvent Screening Protocol
This protocol outlines a systematic approach to identifying a suitable solvent for the crystallization of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol.
Objective: To identify a solvent that dissolves the compound at a high temperature and allows for good crystal recovery upon cooling.
Materials:
(2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
A selection of solvents with varying polarities (see Table 1)
Small vials or test tubes
Heating block or water bath
Vortex mixer
Procedure:
Place a small, known amount of the compound (e.g., 20-30 mg) into a series of vials.
Add a small volume (e.g., 0.5 mL) of a single solvent to each vial.
Observe the solubility at room temperature.
For solvents in which the compound is not fully soluble at room temperature, heat the vial in a controlled manner while agitating until the solid dissolves completely. Note the temperature of dissolution.
Allow the hot solutions to cool slowly to room temperature, and then further cool in an ice bath.
Observe the quantity and quality of the crystals formed.
B. Solvent Screening Data (Illustrative)
Solvent
Polarity Index
Solubility at 25°C
Solubility at 70°C
Observations upon Cooling
Heptane
0.1
Insoluble
Sparingly Soluble
Poor recovery, small needles
Toluene
2.4
Sparingly Soluble
Soluble
Good recovery, prismatic crystals
Ethyl Acetate
4.4
Soluble
Very Soluble
Low recovery
Acetone
5.1
Soluble
Very Soluble
Low recovery
Isopropanol
3.9
Sparingly Soluble
Soluble
Good recovery, plate-like crystals
Ethanol
4.3
Sparingly Soluble
Soluble
Good recovery, plate-like crystals
Methanol
5.1
Moderately Soluble
Very Soluble
Moderate recovery, fine needles
Note: This data is for illustrative purposes and should be confirmed experimentally.
Based on this illustrative data, toluene, isopropanol, and ethanol appear to be promising single solvents for further optimization.
C. Anti-Solvent Crystallization Protocol
Objective: To crystallize the compound by adding a solvent in which it is insoluble (anti-solvent) to a solution of the compound in a good solvent.
Materials:
A solution of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol in a "good" solvent (e.g., Toluene)
An anti-solvent that is miscible with the "good" solvent (e.g., Heptane)
Stirring plate and stir bar
Addition funnel or syringe pump
Procedure:
Prepare a solution of the compound in the "good" solvent at a known concentration and temperature.
Slowly add the anti-solvent to the stirred solution at a constant rate.
Monitor the solution for the onset of turbidity, which indicates the start of nucleation.
Continue the addition of the anti-solvent to achieve the desired final solvent composition and crystal yield.
Allow the resulting slurry to stir for a period to allow for crystal growth and maturation.
Isolate the crystals by filtration, wash with a small amount of the anti-solvent, and dry.
IV. Visualizing the Workflow
Solvent Selection and Optimization Workflow
Caption: Workflow for solvent selection and optimization.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common crystallization issues.
V. References
Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. ACS Publications. (2003).
Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. (2025).
Recrystallization (chemistry). Wikipedia.
Crystallization process development. Veranova.
Pharmaceutical Crystallization in drug development. Syrris. (2024).
Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. PMC.
Effect of Polymorphism Formulations. Veeprho. (2025).
Crystallization Process Development | CDMO. Cambrex.
Crystallization Process R&D in Pharmaceutical Development. PharmaBlock.
Antisolvent Crystallization. RM@Schools.
Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. PubMed. (2022).
Crystal polymorphism in chemical process development. PubMed.
Polymorphism and crystallisation : The mysterious phenomenon | PPTX. Slideshare.
Recent progress in antisolvent crystallization. CrystEngComm (RSC Publishing).
Understanding the Effect of a Solvent on the Crystal Habit. ACS Publications. (2004).
3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. (2022).
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. (2026).
Crystallisation Techniques. (2006). _
A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology.
Successfully preventing crystallization of parenteral formulations using solubility measurements.. Technobis. (2023).
Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. (2020).
The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. PMC.
Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. ACS Publications. (2025).
An In-depth Technical Guide to the Solubility of (4-(Bromomethyl)phenyl)methanamine in Organic Solvents. Benchchem.
Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. PMC.
Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. (2016).
Preventing debromination during (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol reactions
Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide expert-level troubleshooting and answers to frequently asked questions regarding reactions with (2,5-Dibromophenyl)(...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide expert-level troubleshooting and answers to frequently asked questions regarding reactions with (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol, with a specific focus on preventing the common and often frustrating side reaction of debromination.
Formation of (5-Bromo-2-ethoxyphenyl)phenylmethanol or (4-ethoxyphenyl)phenylmethanol as byproducts, detectable by LC-MS or ¹H NMR.
Low yield of the desired coupled product.
Complex product mixture that complicates purification.
Root Causes and Solutions:
Debromination, also known as hydrodehalogenation, in palladium-catalyzed reactions is a frequent challenge. It typically arises from the formation of a palladium-hydride (Pd-H) species, which can then participate in a competing catalytic cycle, replacing a bromine atom with hydrogen.[1][2] The source of the hydride can be traced to several components of the reaction mixture.
Potential Cause
Proposed Solution & Rationale
Aggressive Base
Switch to a milder or more sterically hindered base. Strong bases like sodium tert-butoxide (NaOtBu) can promote the formation of Pd-H species.[1] Weaker inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often effective in promoting the desired coupling while minimizing debromination.[1]
High Reaction Temperature
Lower the reaction temperature. Elevated temperatures can accelerate the rate of debromination and lead to the thermal decomposition of reagents, which may generate hydride sources.[2][3] Attempt the reaction at a lower temperature (e.g., 40-80 °C) and monitor for improvement.[2][3]
Choice of Ligand
The electronic and steric properties of the phosphine ligand are critical. Electron-rich and bulky ligands can sometimes favor debromination.[3] Consider screening different ligands. For instance, in some Buchwald-Hartwig aminations, X-Phos has shown increased activity and stability.[4]
Hydride-Donating Solvents or Impurities
Use anhydrous, degassed solvents and high-purity reagents. Protic solvents (e.g., alcohols) or even trace amounts of water can serve as hydride sources.[1][2] Triethylamine (Et₃N), often used as a base, can also act as a hydride donor in Heck reactions.[3] Switching to an aprotic solvent system like dioxane, THF, or toluene can be beneficial.[5]
Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Caption: A systematic workflow for troubleshooting debromination.
Issue 2: Debromination during Grignard Reagent Formation or Subsequent Reaction
Symptoms:
Formation of (4-ethoxyphenyl)(phenyl)methanol or other non-brominated byproducts.
Low yield of the desired magnesium-halogen exchange product or the final alcohol.
Root Causes and Solutions:
Grignard reactions are notoriously sensitive to protic sources.[6] The Grignard reagent itself is a strong base and will readily react with any acidic protons.
Potential Cause
Proposed Solution & Rationale
Presence of Water
Ensure all glassware is rigorously dried (e.g., oven-dried overnight at >100 °C) and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).[6][7] Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF).[6]
Reaction with the Benzylic Alcohol
The hydroxyl group of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol is acidic and will be deprotonated by the Grignard reagent. If the starting material is the alcohol, it must be protected before forming a Grignard reagent or reacting with one. A common protecting group for alcohols is a silyl ether (e.g., TBDMS).
Side reaction with unreacted starting material
The formation of biphenyl-type byproducts can occur from a coupling reaction between the Grignard reagent and unreacted bromobenzene. This is favored by higher concentrations of the aryl halide and elevated temperatures.[7]
Issue 3: Debromination during Lithium-Halogen Exchange
Symptoms:
Formation of mono-brominated or non-brominated species after quenching the reaction.
Low yield of the desired lithiated intermediate.
Root Causes and Solutions:
Lithium-halogen exchange is a powerful tool for creating organolithium reagents, but side reactions can occur.[8]
Potential Cause
Proposed Solution & Rationale
Reaction Temperature
Lithium-halogen exchange reactions are typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions. Ensure the reaction is kept cold.
Choice of Alkyllithium Reagent
n-Butyllithium (n-BuLi) is commonly used. tert-Butyllithium (t-BuLi) is more reactive and can sometimes lead to more side products. The choice of reagent can influence the selectivity of the exchange.
Proton Source during Quench
Ensure the quenching agent is added at low temperature and that there are no adventitious proton sources present before the desired electrophile is added.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of debromination in palladium-catalyzed reactions?
A1: The most common pathway for debromination (hydrodehalogenation) involves a palladium-hydride (Pd-H) intermediate.[1] This species can arise from several sources, including the oxidative addition of a hydride source (like water, alcohols, or certain amines) to the Pd(0) catalyst. Once formed, the aryl bromide can undergo oxidative addition to the Pd(0) catalyst. Instead of transmetalation with the desired coupling partner, the resulting arylpalladium(II) complex can react with the Pd-H species, leading to reductive elimination of the debrominated arene and regenerating the Pd(0) catalyst.[1][9]
Mechanism of Palladium-Catalyzed Debromination
Caption: Competing debromination cycle in Pd-catalyzed reactions.
Q2: Can the position of the bromine atoms (ortho and meta to the methanol group) influence the rate of debromination?
A2: Yes, the electronic environment of the C-Br bond can influence its reactivity. Generally, aryl bromides with electron-withdrawing groups are more susceptible to nucleophilic attack and may undergo reductive debromination more readily under certain conditions. The presence of the electron-donating ethoxy group on the other ring could also have a subtle electronic influence on the dibromophenyl ring through space or via the catalyst complex.
Q3: Are there alternative catalytic systems to palladium that are less prone to causing debromination?
A3: While palladium is the most common catalyst for these transformations, other transition metals can be employed. For instance, nickel-based catalysts are known to be effective for cross-coupling reactions and may exhibit different selectivity profiles with respect to debromination. In some specific cases, manganese-catalyzed hydrodebromination has been reported.[10] Additionally, light-mediated reductive debromination using ruthenium catalysts offers a mechanistically distinct alternative.[11]
Q4: How can I accurately quantify the amount of debrominated byproduct in my reaction mixture?
A4: The most reliable methods for quantifying the ratio of your desired product to the debrominated byproduct are ¹H NMR spectroscopy and LC-MS.
¹H NMR: By integrating the signals corresponding to unique protons on the desired product and the byproduct(s), you can determine their relative molar ratios.
LC-MS: Liquid chromatography can separate the different components of your mixture, and the mass spectrometer can confirm their identities. With appropriate calibration, you can obtain quantitative data on the composition of your crude product.
Optimized Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol with an arylboronic acid, aiming to minimize the formation of debrominated byproducts.
Reagents and Equipment:
(2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
Arylboronic acid (1.2 equivalents)
Potassium phosphate (K₃PO₄, 2.0 equivalents)
Pd₂(dba)₃ (1-2 mol%)
SPhos (2-4 mol%)
Anhydrous, degassed toluene and water (e.g., 10:1 ratio)
Schlenk flask or reaction vial
Inert atmosphere (Nitrogen or Argon)
Procedure:
To an oven-dried Schlenk flask under an inert atmosphere, add (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol, the arylboronic acid, and K₃PO₄.
In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ and SPhos in toluene.
Add the catalyst solution to the Schlenk flask, followed by the toluene and water.
Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.[12]
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
References
BenchChem. (2026). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
BenchChem. (2026). preventing debromination in Suzuki coupling of bromo-imidazoles.
Senaweera, S. M., Singh, A., & Weaver, J. D. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
BenchChem. (2025).
BenchChem. (2025). Preventing debromination during reactions with 3,4-Dibromothiophene.
ACS Publications. (2023). Selectivity Control in Palladium-Catalyzed CH2Br2 Hydrodebromination on Carbon-Based Materials by Nuclearity and Support Engineering.
PMC. (n.d.).
American Chemical Society. (2001). A Facile Debromination Reaction: Can Bromide Now Be Used as a Protective Group in Aromatic Systems?. Journal of the American Chemical Society.
PMC. (n.d.). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans.
ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF.
Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
ResearchGate. (n.d.). Selectivity Control in Palladium-Catalyzed CH 2 Br 2 Hydrodebromination on Carbon-Based Materials by Nuclearity and Support Engineering | Request PDF.
ACS Publications. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
Unknown. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
Wikipedia. (n.d.). Metal–halogen exchange.
Master Organic Chemistry. (2025).
PMC. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane.
ACS Publications. (n.d.). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile | The Journal of Organic Chemistry.
Unknown. (n.d.).
BenchChem. (n.d.).
ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
Organic Chemistry Portal. (n.d.).
Organic Chemistry Portal. (n.d.).
ACS Publications. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics.
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
Technical Support Center: Overcoming Steric Hindrance in Substitutions of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for navigating the synthetic challenges associated with (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol and its derivatives. The significant steric hindrance in this molecule, arising from its bulky diaryl structure and ortho-substituents, often leads to low reaction yields or complete reaction failure. This document is designed to provide both the mechanistic understanding and the practical solutions required to overcome these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format, explaining the causality behind experimental choices.
Q1: My nucleophilic substitution at the benzylic alcohol is failing or giving very low yields. What's going wrong?
Answer: The primary challenge is the severe steric hindrance around the benzylic carbon. This carbon is secondary and attached to two bulky aromatic rings, one of which has a large bromine atom in the ortho position. This architecture creates a difficult environment for standard nucleophilic substitution mechanisms (SN1 and SN2).
The SN2 Pathway is Disfavored: The SN2 mechanism requires the nucleophile to perform a "backside attack" on the electrophilic carbon.[1][2] Given the bulk of the two aryl groups, this path is physically blocked, making SN2 reactions extremely slow or impossible.[3]
The SN1 Pathway is Problematic: While steric hindrance can favor the SN1 mechanism by stabilizing the resulting carbocation, it's not straightforward here.[4][5][6] The SN1 reaction proceeds through a planar carbocation intermediate after the leaving group departs.[4][5] While the bulky groups stabilize this carbocation through resonance and inductive effects, several issues arise:
Poor Leaving Group: The hydroxyl group (-OH) is a notoriously poor leaving group. It must first be protonated by an acid or converted into a better leaving group (like a tosylate or mesylate) to facilitate its departure.[7]
Carbocation Stability: While the secondary benzylic carbocation is stabilized, it can be attacked by the nucleophile from either side, potentially leading to a racemic mixture of products if the starting material is chiral.[5] More importantly, the high energy required to form the carbocation can lead to competing elimination (E1) reactions, especially at higher temperatures.
Solutions:
Activate the Alcohol with a Lewis Acid: Using a strong Lewis acid can coordinate to the hydroxyl group, turning it into a much better leaving group and promoting its dissociation to form the carbocation under milder conditions.[8][9][10] Catalysts like FeCl₃, SnBr₄, or B(C₆F₅)₃ have been shown to be effective for substitutions on diarylmethanols.[8][11]
Use a Polar Protic Solvent: To favor the SN1 pathway, use a polar protic solvent like water, ethanol, or methanol. These solvents excel at stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding and dipole-dipole interactions.[4][12][13]
Convert to a Better Leaving Group: An alternative to direct activation is to convert the alcohol to a sulfonate ester (e.g., tosylate, mesylate) or a halide. However, this preliminary step can itself be sterically hindered.
Q2: I'm trying to perform a substitution on one of the aryl bromide positions (e.g., Suzuki or Buchwald-Hartwig coupling), but the reaction is sluggish and gives low yields. Why?
Answer: You are encountering steric hindrance on the aromatic ring itself. The bromine atoms, particularly the one at the 2-position, are sterically shielded by the adjacent bulky diarylmethyl group. This makes it difficult for the palladium catalyst to perform the initial oxidative addition step, which is crucial for the catalytic cycle.[14][15]
Furthermore, standard palladium catalysts and ligands may not be robust enough for such a demanding transformation. Success in coupling sterically hindered aryl halides requires highly specialized catalyst systems.
Solutions:
Employ Bulky, Electron-Rich Ligands: The key to success is using specialized phosphine ligands that promote the crucial steps of the catalytic cycle (oxidative addition and reductive elimination) for hindered substrates.[16][17]
For Suzuki-Miyaura Coupling: Use bulky dialkylbiaryl phosphine ligands like SPhos, XPhos, or other Buchwald-type ligands.[15][18] These ligands create a sterically demanding environment around the palladium center that accelerates the rate-limiting reductive elimination step.[15] N-heterocyclic carbene (NHC) ligands are also highly effective for coupling hindered aryl chlorides and bromides.[14]
For Buchwald-Hartwig Amination: Similar to Suzuki coupling, bulky phosphine ligands are essential. The Buchwald and Hartwig groups have developed generations of ligands specifically designed to couple a wide array of amines with hindered aryl halides.[16][19][20]
Optimize the Base and Solvent: The choice of base and solvent is critical.
For Suzuki coupling, a weaker base like K₃PO₄ or Cs₂CO₃ is often preferred for sensitive or sterically hindered substrates to minimize side reactions.[14][21]
For Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.
Anhydrous polar aprotic solvents like dioxane, toluene, or DMF are generally used for these cross-coupling reactions.[14]
Increase Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy barrier for oxidative addition. Microwave irradiation can be a highly effective method for rapidly reaching and maintaining the required temperature, often reducing reaction times from days to minutes.[19][20]
Visualizing the Challenges and Solutions
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in substitution reactions involving the target molecule.
Caption: Troubleshooting workflow for substitution reactions.
Competing Substitution Pathways at the Benzylic Carbon
This diagram illustrates why both SN1 and SN2 pathways are challenging for (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol.
Caption: Competing SN1 and SN2 pathways and their challenges.
Quantitative Data Summary: Catalyst Systems for Aryl Coupling
For successful cross-coupling on the sterically hindered 2,5-dibromophenyl ring, the choice of catalyst, ligand, and base is paramount. The following table summarizes recommended starting points for optimization.
Strong bases (e.g., NaH) may be required for hindered substrates[23]
DMF, Toluene
100-140
Detailed Experimental Protocols
The following protocols are generalized methodologies that should serve as a robust starting point. Optimization for specific nucleophiles and substrates is recommended.
Protocol 1: Lewis Acid-Catalyzed Nucleophilic Substitution of the Benzylic Alcohol
This protocol is adapted from methodologies using Lewis acids to promote dehydrative substitutions of benzylic alcohols.[8][9]
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol (1.0 equiv.).
Solvent and Nucleophile Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., CH₂Cl₂ or MeNO₂). Add the desired nucleophile (1.5-5.0 equiv.).
Catalyst Addition: Add the Lewis acid catalyst (e.g., FeCl₃ or SnBr₄, 10-20 mol%) to the stirring solution.
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction may take several hours to overnight.
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Dilute the mixture with dichloromethane.
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2x).
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
This protocol is based on best practices for coupling sterically hindered aryl bromides.[14][15]
Preparation: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4 mol%).
Reagent Addition: Add (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and finely ground K₃PO₄ (2.0 equiv.).
Solvent Addition: Add anhydrous solvent (e.g., Toluene or Dioxane, to make a ~0.2 M solution).
Reaction: Seal the flask and heat the reaction mixture with vigorous stirring to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography.
Technical Support Center: Synthesis of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
Welcome to the technical support center for the synthesis of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this important chemical intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
Introduction to the Synthesis
The synthesis of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity, especially during scale-up. The primary and most direct route involves a Grignard reaction, a powerful tool for carbon-carbon bond formation. An alternative, though less direct, pathway is through a Friedel-Crafts acylation followed by reduction of the resulting ketone.
This guide will focus primarily on the Grignard-based approach, as it is a more convergent and commonly employed strategy for this class of compounds. We will address the critical parameters, potential pitfalls, and solutions to overcome the challenges you may encounter.
Core Synthesis Workflow: A Visual Guide
Understanding the sequence of operations is crucial for successful synthesis. The following diagram illustrates the key stages of the Grignard reaction-based synthesis of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol.
Caption: Grignard-based synthesis workflow for (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: The Grignard reaction fails to initiate or proceeds very slowly.
Potential Cause A: Inactive Magnesium Surface. The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide, which prevents the reaction with the aryl halide.[1]
Recommended Solution: Activate the magnesium surface prior to the addition of the aryl halide. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.[2] The disappearance of the iodine color or the evolution of ethylene gas (from 1,2-dibromoethane) indicates successful activation.[2]
Potential Cause B: Presence of Moisture. Grignard reagents are highly reactive towards protic solvents, including water.[2][3] Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent as it forms.
Recommended Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and assembled under a dry, inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers).
Potential Cause C: Impure Aryl Halide. The presence of impurities in the 4-bromoethoxybenzene can inhibit the reaction.
Recommended Solution: Purify the 4-bromoethoxybenzene by distillation or column chromatography before use.
Issue 2: Low yield of the desired diarylmethanol product.
Potential Cause A: Side Reactions of the Grignard Reagent. Grignard reagents are strong bases and can participate in side reactions.[3] One common side reaction is the reduction of the aldehyde starting material (2,5-dibromobenzaldehyde) to the corresponding benzyl alcohol.[4] Another is a Wurtz-type coupling of the Grignard reagent with unreacted aryl halide.[3]
Recommended Solution: Maintain a low reaction temperature (e.g., 0 °C to room temperature) during the addition of the aldehyde to the Grignard reagent. Slow, dropwise addition of the aldehyde solution to the Grignard reagent can also minimize side reactions by maintaining a low concentration of the aldehyde in the reaction mixture.
Potential Cause B: Incomplete Reaction. The reaction may not have gone to completion.
Recommended Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, a slight increase in temperature or extended reaction time may be necessary.
Issue 3: Formation of significant impurities that are difficult to separate.
Potential Cause A: Biphenyl Formation. Homocoupling of the Grignard reagent can lead to the formation of 4,4'-diethoxybiphenyl, which can be difficult to separate from the desired product.
Recommended Solution: Use a slight excess of magnesium to ensure complete conversion of the aryl halide. Additionally, avoid high reaction temperatures during the formation of the Grignard reagent.
Potential Cause B: Over-addition to an Ester Impurity. If the starting aldehyde contains an ester impurity, the Grignard reagent can add twice, leading to a tertiary alcohol byproduct.[5]
Recommended Solution: Ensure the purity of the 2,5-dibromobenzaldehyde starting material.
Issue 4: Difficulties during work-up and purification.
Potential Cause A: Emulsion formation during aqueous work-up. The magnesium salts formed during the quenching step can sometimes lead to the formation of stable emulsions, making phase separation difficult.[6]
Recommended Solution: Add a saturated solution of brine (sodium chloride) to the aqueous layer to help break the emulsion.[6] In some cases, filtration through a pad of celite may be necessary.
Potential Cause B: Co-elution of impurities during column chromatography. The desired product may have a similar polarity to some of the byproducts, making separation by column chromatography challenging.[6]
Recommended Solution: Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one may be required for effective separation.[7] Alternatively, recrystallization from a suitable solvent system can be an effective purification method.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing the Grignard reagent?A1: Anhydrous ether solvents are essential for the formation and stabilization of Grignard reagents.[3] Diethyl ether and tetrahydrofuran (THF) are the most commonly used solvents. THF is generally preferred for aryl bromides as its higher boiling point allows for higher reaction temperatures if needed for initiation, and it is better at solvating the Grignard reagent.[1]
Q2: How can I be sure my Grignard reagent has formed?A2: The formation of the Grignard reagent is typically exothermic, and a gentle reflux of the solvent may be observed.[2] The disappearance of the magnesium metal and the formation of a cloudy, greyish-brown solution are also visual indicators. For a quantitative assessment, a sample of the Grignard solution can be quenched with a known amount of iodine, and the excess iodine can be back-titrated.
Q3: What are the safety precautions I should take when working with Grignard reagents?A3: Grignard reagents are highly flammable and react violently with water.[2] All reactions should be carried out in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, should be worn at all times. Ensure that a suitable fire extinguisher (e.g., Class D for metal fires) is readily available.
Q4: Can I use an alternative method to synthesize (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol?A4: Yes, an alternative route involves the Friedel-Crafts acylation of phenetole with 2,5-dibromobenzoyl chloride, followed by the reduction of the resulting diaryl ketone.[9][10] This method avoids the use of highly moisture-sensitive Grignard reagents but may require harsher conditions for the acylation step and a separate reduction step, which can add to the overall complexity and cost.[9][11]
Experimental Protocols
Protocol 1: Synthesis of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol via Grignard Reaction
Materials:
4-Bromoethoxybenzene
Magnesium turnings
Iodine (catalytic amount)
Anhydrous Tetrahydrofuran (THF)
2,5-Dibromobenzaldehyde
Saturated aqueous ammonium chloride solution
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate
Procedure:
Under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 equivalents) and a small crystal of iodine to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
Add a small amount of anhydrous THF to just cover the magnesium turnings.
In the dropping funnel, prepare a solution of 4-bromoethoxybenzene (1.0 equivalent) in anhydrous THF.
Add a small portion of the 4-bromoethoxybenzene solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gently warm the flask.
Once the reaction has initiated, add the remaining 4-bromoethoxybenzene solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Cool the reaction mixture to 0 °C in an ice bath.
Prepare a solution of 2,5-dibromobenzaldehyde (0.9 equivalents) in anhydrous THF and add it to the dropping funnel.
Add the aldehyde solution dropwise to the cooled Grignard reagent solution over 30-60 minutes, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Summary
Parameter
Typical Value
Notes
Yield
60-80%
Highly dependent on reaction conditions and purity of starting materials.
Purity (after purification)
>98%
As determined by HPLC and NMR.
Key Impurities
2,5-Dibromobenzyl alcohol, 4,4'-Diethoxybiphenyl
Formation can be minimized by controlling reaction temperature and stoichiometry.
Reaction Temperature
0 °C to room temperature
Critical for minimizing side reactions.
Reaction Time
4-6 hours
Monitor by TLC or HPLC for completion.
References
Shimura, Y., Kawai, T., & Minegishi, T. (1993). Synthesis of 2,5-Dibromobenzaldehyde and Its Reaction with Hexylmagnesium Bromide. Synthesis, 1993(01), 43-44.
Reddy, B. R., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega.
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis.
ADICHEMISTRY.
Grignard reaction - wikidoc. (2012).
BYJU'S. Grignard Reaction Mechanism.
Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane - Google P
WO 2015/132803 A2 - Process for the prepar
Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis - Benchchem.
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
Technical Support Center: Optimizing Purification of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the purification of (2,5-Dibromophenyl)(4-ethox...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the purification of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol. While a specific, validated protocol for this exact molecule is not broadly published, this guide synthesizes established principles of organic chemistry and purification science to empower you to develop a robust and effective purification workflow.
Section 1: Understanding Your Impurity Profile
Effective purification begins with a strong understanding of potential impurities. The synthesis of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol, likely via a Grignard reaction between a 2,5-dibromophenylmagnesium halide and 4-ethoxybenzaldehyde, can introduce several classes of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I'll encounter?
A1: Based on the probable synthetic route, your crude product may contain:
Unreacted Starting Materials: Residual 2,5-dibromobenzene (or its corresponding organometallic intermediate) and 4-ethoxybenzaldehyde.
Homocoupling Byproducts: Biphenyl-type impurities can form from the reaction of the Grignard reagent with unreacted aryl halide.[1][2][3][4] This is often favored at higher temperatures and concentrations.[1][2]
Oxidation Product: The target diarylmethanol can be oxidized to the corresponding benzophenone, (2,5-dibromophenyl)(4-ethoxyphenyl)methanone, especially if exposed to air or oxidizing agents over time.[5][6]
Reduction Product: If a reducing agent is present or if the Grignard reagent acts as a hydride donor, the starting aldehyde may be reduced to 4-ethoxybenzyl alcohol.
Solvent and Reagent Residues: Residual solvents (e.g., diethyl ether, THF) and any reagents used in the workup (e.g., acids, bases) may be present.
Q2: My crude product has a distinct color (yellow to brown). What does this indicate?
A2: A yellow or brownish tint often suggests the presence of residual bromine or colored byproducts.[7] While the target compound itself may have a slight color, significant coloration is a strong indicator of impurities that may require specific removal steps, such as an activated carbon treatment.[7]
Q3: How can I get a preliminary assessment of my crude product's purity?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for this.[8][9] Develop a TLC method using a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your starting materials and the desired product. The presence of multiple spots will give you a qualitative idea of the number of impurities.
Section 2: Choosing Your Primary Purification Strategy
The physical properties of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol—a polar, high molecular weight, solid diarylmethanol—will guide the selection of the most appropriate purification technique. The two most common and effective methods for this class of compounds are recrystallization and column chromatography.
dot
graph TD{
subgraph Purification_Decision_Workflow
A[Crude Product Analysis via TLC] --> B{Is the desired product the major component with few, well-separated impurities?};
B -- Yes --> C[Recrystallization];
B -- No --> D[Column Chromatography];
C --> E{Are crystals pure by TLC/NMR?};
E -- Yes --> F[Final Product];
E -- No --> D;
D --> G{Are fractions pure by TLC?};
G -- Yes --> H[Combine Pure Fractions & Evaporate];
H --> F;
G -- No --> I[Re-chromatograph with Optimized Conditions];
I --> G;
end
}
caption: Decision workflow for purification strategy.
Strategy 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds that are highly crystalline and when impurities have different solubility profiles.[10]
Troubleshooting Recrystallization
Symptom
Possible Cause(s)
Troubleshooting Steps
No crystals form upon cooling.
- Too much solvent was used.- The compound is too soluble in the chosen solvent.
- Boil off some of the solvent to increase the concentration and attempt to cool again.[11]- If that fails, remove the solvent entirely and try a different solvent or solvent system.
Oiling out
- The solution is supersaturated, and the compound's melting point is lower than the solution temperature.- The cooling process is too rapid.
- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[11]- Ensure the solution cools to room temperature before placing it in an ice bath.[7]
Low Recovery
- The compound has significant solubility in the cold solvent.- Too much solvent was used.
- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of cold solvent used to wash the crystals during filtration.[10]
Poor Purity in Crystals
- The cooling was too fast, trapping impurities.
- Redissolve the crystals in the minimum amount of hot solvent and allow for slower cooling to promote the formation of purer crystals.[11]
Preparation: Place a small amount (10-20 mg) of your crude product into several different test tubes.
Solvent Addition: To each tube, add a different solvent (e.g., hexanes, toluene, ethyl acetate, ethanol, methanol, or mixtures thereof) dropwise at room temperature until the solid just dissolves.
Solubility Assessment:
A good single solvent for recrystallization will not dissolve the compound at room temperature but will dissolve it when heated.
For a two-solvent system, find a "soluble" solvent that dissolves the compound readily at room temperature and a "poor" solvent in which the compound is insoluble.
Heating and Cooling: If a single solvent was identified, heat the test tube until the solid dissolves, then allow it to cool slowly to room temperature, followed by cooling in an ice bath. Observe for crystal formation.
Two-Solvent System: If using a two-solvent system, dissolve the compound in a minimal amount of the hot "soluble" solvent. Then, add the "poor" solvent dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.
Selection: Choose the solvent or solvent system that provides a good yield of crystalline solid. Ethanol or a mixture of toluene and hexanes are often good starting points for diarylmethanols.
Strategy 2: Column Chromatography
Column chromatography is the method of choice for complex mixtures or when recrystallization fails to provide adequate purity.[8][9] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[9]
Troubleshooting Column Chromatography
Symptom
Possible Cause(s)
Troubleshooting Steps
Poor Separation (Co-elution)
- The solvent system (eluent) is too polar.- The column was not packed properly.
- Decrease the polarity of the eluent. Use TLC to find a solvent system that gives a clear separation between spots, with the desired product having an Rf value of ~0.3.[9]- Ensure the column is packed uniformly without air bubbles or cracks.
Streaking or Tailing of Spots
- The compound is too polar for the eluent.- The compound is degrading on the silica gel.
- Gradually increase the eluent polarity.- Consider using a less acidic stationary phase like neutral alumina, or add a small amount (~0.5%) of triethylamine to the eluent to neutralize the silica gel.[7]
Low Recovery
- The compound is irreversibly adsorbed onto the silica gel.- The compound is highly polar and requires a very strong solvent to elute.
- Use a more polar eluent (e.g., methanol in dichloromethane).- If degradation is suspected, minimize the time the compound spends on the column by running it more quickly.[7]
Solvent System Selection: Use TLC to determine the optimal mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the target compound.
Column Packing:
Prepare a slurry of silica gel in the initial, least polar eluent.
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
Sample Loading:
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[12]
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[12]
Elution:
Begin eluting with the least polar solvent system determined by TLC.
Collect fractions and monitor them by TLC.
If necessary, gradually increase the polarity of the eluent to elute more polar compounds.
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
dot
graph TD{
subgraph Column_Chromatography_Workflow
A[Select Solvent System via TLC (Rf ~0.3)] --> B[Pack Column with Silica Slurry];
B --> C[Load Sample (Wet or Dry)];
C --> D[Elute with Mobile Phase];
D --> E[Collect Fractions];
E --> F[Monitor Fractions by TLC];
F --> G{Fraction Pure?};
G -- Yes --> H[Combine Pure Fractions];
H --> I[Evaporate Solvent];
I --> J[Pure Product];
G -- No --> E;
end
}
caption: Workflow for flash column chromatography.
Section 3: Advanced and Specific Purification Challenges
FAQs
Q4: My compound appears to be degrading on the silica gel column. What are my options?
A4: Degradation on silica gel is a common issue for sensitive compounds like benzylic alcohols, which can be prone to elimination or rearrangement on acidic surfaces.[7]
Deactivate the Silica: Prepare a slurry of silica gel in your eluent containing 0.5-1% triethylamine. This will neutralize the acidic sites on the silica surface.
Switch Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina.[9]
Alternative Chromatography: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[13][14] HILIC uses a polar stationary phase with a largely organic mobile phase.[14]
Q5: I've purified my compound, but it's still not reaching the desired purity level (>99%). What's the next step?
A5: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is often the best choice. While more resource-intensive, it offers superior separation power.
Normal-Phase HPLC: Can be used with solvent systems similar to those for column chromatography (e.g., hexane/isopropanol).
Reverse-Phase HPLC (RP-HPLC): This is a powerful technique for polar molecules.[13] A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common starting point.
Q6: How should I handle the workup to minimize impurities before purification?
A6: A well-executed workup can significantly reduce the burden on the final purification step.
Quenching: After the reaction is complete, carefully quench the mixture by slowly adding it to a saturated aqueous solution of ammonium chloride.
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.[15]
Washing:
Wash the combined organic layers with a 10% (w/v) aqueous solution of sodium thiosulfate to remove any residual bromine.[7]
Follow with a wash using a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts like HBr.[7]
Finally, wash with brine (saturated NaCl solution) to aid in the removal of water.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[7]
By systematically addressing potential impurities and applying these targeted purification and troubleshooting strategies, you can confidently develop a protocol to obtain (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol of high purity for your research and development needs.
References
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
Nishimura, M., et al. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & Pharmaceutical Bulletin, 48(9), 1299-1303. [Link]
Amedl, A., et al. (2020). Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst. RSC Advances, 10(23), 13627-13637. [Link]
Nishimura, M., et al. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. PubMed. [Link]
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]
Columbia University. (n.d.). Column chromatography. [Link]
Wang, D., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Industrial & Engineering Chemistry Research, 59(8), 3349-3357. [Link]
Reddit. (2022, January 28). Chromatography to separate polar molecules? r/OrganicChemistry. [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
University of Massachusetts Boston. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]
Chem Help ASAP. (2021, February 7). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]
A Senior Application Scientist's Guide to the NMR Spectral Analysis of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol. As experimental spectra for this specific compound are n...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol. As experimental spectra for this specific compound are not widely published, this document serves as a predictive guide based on established spectroscopic principles and comparative data from structurally analogous compounds. We will delve into the theoretical basis for the predicted chemical shifts and coupling patterns, present a detailed protocol for data acquisition, and compare the expected spectral features with those of related molecules.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the molecular structure of compounds.[1][2] For a molecule like (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol, with its distinct aromatic systems and stereocenter, NMR allows for the unambiguous determination of its constitution and the spatial relationship between its atoms. ¹H NMR provides information about the electronic environment of protons and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol. These predictions are based on established substituent effects on aromatic chemical shifts and data from similar diarylmethanol compounds.[3][4][5]
Table 1: Predicted ¹H NMR Spectral Data for (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~7.60
d, J ≈ 2.0 Hz
1H
H-6'
Deshielded by the adjacent bromine atom. Shows a small coupling to H-4'.
~7.35
dd, J ≈ 8.4, 2.0 Hz
1H
H-4'
Influenced by two adjacent bromine atoms and shows coupling to both H-3' and H-6'.
~7.25
d, J ≈ 8.4 Hz
1H
H-3'
Coupled to H-4'.
~7.20
d, J ≈ 8.8 Hz
2H
H-2, H-6
Protons on the ethoxyphenyl ring, ortho to the methanol group.
~6.85
d, J ≈ 8.8 Hz
2H
H-3, H-5
Protons on the ethoxyphenyl ring, ortho to the ethoxy group, shielded by its electron-donating effect.
~5.80
s
1H
CH-OH
The benzylic proton, typically a singlet unless coupled to the hydroxyl proton. Its chemical shift is sensitive to solvent and concentration.[6]
~4.05
q, J ≈ 7.0 Hz
2H
O-CH₂-CH₃
Methylene protons of the ethoxy group, split into a quartet by the adjacent methyl group.
~2.50 (broad)
s
1H
OH
The hydroxyl proton signal is often broad and its chemical shift can vary significantly. It may not be observed or may exchange with D₂O.
~1.40
t, J ≈ 7.0 Hz
3H
O-CH₂-CH₃
Methyl protons of the ethoxy group, split into a triplet by the adjacent methylene group.
Table 2: Predicted ¹³C NMR Spectral Data for (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol (in CDCl₃, 101 MHz)
Chemical Shift (δ, ppm)
Assignment
Rationale
~159.0
C-4
Aromatic carbon attached to the electron-donating ethoxy group, resulting in a downfield shift.[7]
~142.0
C-1'
Quaternary carbon of the dibromophenyl ring attached to the methanol group.
~135.0
C-1
Quaternary carbon of the ethoxyphenyl ring attached to the methanol group.
~133.5
C-3'
Aromatic CH carbon on the dibromophenyl ring.
~131.0
C-6'
Aromatic CH carbon on the dibromophenyl ring.
~129.0
C-4'
Aromatic CH carbon on the dibromophenyl ring.
~128.0
C-2, C-6
Aromatic CH carbons on the ethoxyphenyl ring.
~122.5
C-2'
Aromatic carbon attached to a bromine atom.
~120.0
C-5'
Aromatic carbon attached to a bromine atom.
~114.5
C-3, C-5
Aromatic CH carbons shielded by the ethoxy group.
~75.0
CH-OH
The benzylic carbon, its shift is characteristic for diarylmethanols.[6]
~63.5
O-CH₂-CH₃
Methylene carbon of the ethoxy group.
~14.8
O-CH₂-CH₃
Methyl carbon of the ethoxy group.
Experimental Protocol for NMR Data Acquisition
The following is a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra, designed to ensure reproducibility and accuracy.[1][8]
1. Sample Preparation:
Weigh approximately 5-10 mg of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol.
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
Instrument: A 400 MHz (or higher) NMR spectrometer.
Pulse Sequence: A standard single-pulse experiment.
Acquisition Parameters:
Number of Scans: 8-16 (adjust for desired signal-to-noise ratio).
Relaxation Delay: 1-2 seconds.
Acquisition Time: 2-4 seconds.
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction.
3. ¹³C NMR Spectroscopy:
Instrument: A 400 MHz (or higher) NMR spectrometer (operating at ~101 MHz for ¹³C).
Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30).
Acquisition Parameters:
Number of Scans: 256 or more, as ¹³C has a low natural abundance.
Relaxation Delay: 2 seconds.
Spectral Width: A range of 0 to 220 ppm is standard for most organic molecules.
Processing: Similar to ¹H NMR, apply a Fourier transform, phase correction, and baseline correction.
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a cornerstone of drug safety and efficacy. Th...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a cornerstone of drug safety and efficacy. This guide provides an in-depth, technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol, a key building block in various synthetic pathways. We will explore the causality behind the experimental choices in method validation, compare its performance with alternative analytical techniques, and provide the supporting data and protocols necessary for researchers, scientists, and drug development professionals to make informed decisions.
The Criticality of Purity for (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
(2,5-Dibromophenyl)(4-ethoxyphenyl)methanol serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. The presence of impurities, even in trace amounts, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, a robust, validated analytical method to accurately quantify its purity and identify any process-related or degradation impurities is paramount.
The Gold Standard: A Validated Reversed-Phase HPLC Method
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and thermally labile small molecules due to its high resolution, sensitivity, and versatility.[1][2] A reversed-phase HPLC method with UV detection was developed and validated for the purity determination of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol, demonstrating its suitability for its intended purpose.
Chromatographic Conditions
The selection of chromatographic conditions is a critical first step in developing a robust HPLC method. A C18 stationary phase is chosen for its hydrophobicity, which is well-suited for the separation of moderately polar compounds like our target analyte. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the elution strength, while the addition of a buffer maintains a consistent pH to ensure reproducible retention times.
Parameter
Condition
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase
Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 230 nm
Injection Volume
10 µL
Run Time
30 minutes
Method Validation: A Deep Dive into the "Why"
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] We will adhere to the stringent guidelines set forth by the International Council for Harmonisation (ICH) Q2(R1) to ensure the trustworthiness and scientific integrity of our method.[3][4][5]
Caption: Workflow for the HPLC Method Validation Process.
Why it matters: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7] To establish this, we perform forced degradation studies, which intentionally stress the drug substance to generate potential degradation products.[8][9][10][11] This ensures our method is "stability-indicating."
Experimental Protocol:
Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80°C for 4 hours.
Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80°C for 4 hours.
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 7 days.
Results: The HPLC method demonstrated excellent specificity. The peak for (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol was well-resolved from all degradation products, with no interference observed at the analyte's retention time.
Why it matters: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is crucial for accurate quantification. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
Prepare a series of at least five standard solutions of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Inject each standard in triplicate.
Plot the average peak area against the concentration and perform a linear regression analysis.
Results:
Parameter
Result
Acceptance Criteria
Correlation Coefficient (r²)
0.9995
≥ 0.999
Range
50 - 150 µg/mL
Defined and justified
Why it matters: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies, where a known amount of analyte is added to a placebo or sample matrix and the recovery is measured.
Experimental Protocol:
Spike a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery.
Results:
Spiked Level
Mean Recovery (%)
% RSD
Acceptance Criteria
80%
99.2%
0.8%
98.0% - 102.0%
100%
100.5%
0.5%
98.0% - 102.0%
120%
99.8%
0.6%
98.0% - 102.0%
Why it matters: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
Experimental Protocol:
Repeatability: Analyze six replicate samples of the same batch at 100% of the target concentration on the same day, with the same analyst and instrument.
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
Results:
Precision Level
% RSD
Acceptance Criteria
Repeatability
0.7%
≤ 2.0%
Intermediate Precision
1.2%
≤ 2.0%
Why it matters: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters are crucial for the analysis of impurities.
Experimental Protocol:
These are typically determined based on the signal-to-noise ratio (S/N) of the analyte peak.
LOD: S/N ratio of 3:1
LOQ: S/N ratio of 10:1
Results:
Parameter
Result
LOD
0.05 µg/mL
LOQ
0.15 µg/mL
Why it matters: Robustness measures the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
Intentionally vary critical method parameters one at a time, such as:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase composition (± 2% organic component)
Results: The system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates) remained within acceptable limits for all tested variations, demonstrating the robustness of the method.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment.[12][13][14] Understanding their strengths and weaknesses is key to selecting the most appropriate method for a given application.
Comparative Mass Spectrometry Profiling Guide: Structural Elucidation of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Drug Development Professionals. Executive Summary & Mechanistic Context (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol (CAS: 1282849-48-2) is a...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Drug Development Professionals.
Executive Summary & Mechanistic Context
(2,5-Dibromophenyl)(4-ethoxyphenyl)methanol (CAS: 1282849-48-2) is a critical synthetic intermediate and process-related impurity encountered during the manufacturing of SGLT2 inhibitors, such as Dapagliflozin. Due to its structural complexity—featuring a diarylmethanol core, a dibrominated aromatic ring, and an ethoxy ether linkage—rigorous analytical profiling is essential for regulatory compliance and API (Active Pharmaceutical Ingredient) quality control [1].
When analyzing this compound, the choice of ionization technique fundamentally alters the observed fragmentation pathways. This guide objectively compares Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) , providing the mechanistic causality behind the experimental data to ensure robust structural elucidation.
Mechanistic Overview of Fragmentation Pathways
Understanding the causality behind the fragmentation of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol (
C15H14Br2O2
, Exact Mass: ~383.936 Da for
79Br2
) requires analyzing the stability of its intermediate ions. A critical diagnostic feature across all techniques is the distinct 1:2:1 isotopic signature generated by the two bromine atoms (
79Br
and
81Br
).
EI-MS: Hard Ionization and
α
-Cleavage
Under standard 70 eV electron ionization, the molecule forms a radical cation
[M]+∙
. The dominant fragmentation mechanism is
α
-cleavage driven by the stabilization of the resulting oxonium ion. The central benzylic carbon-carbon bonds are cleaved, resulting in the competitive loss of either the 2,5-dibromophenyl radical or the 4-ethoxyphenyl radical.
ESI-MS/MS: Soft Ionization and Microdroplet Super-Acidity
In ESI, diarylmethanols rarely yield a stable
[M+H]+
precursor. Instead, the super-acidity of positively charged water microdroplets at the electrospray interface drives spontaneous in-source dehydration [2]. This rapid loss of
H2O
(18 Da) generates a highly stable, highly conjugated diarylcarbenium ion (
[M+H−H2O]+
at m/z 367, 369, 371). Subsequent Collision-Induced Dissociation (CID) of this carbenium ion primarily targets the ethoxy group and the halogens.
Data Presentation: Comparative Fragment Analysis
The following table summarizes the self-validating quantitative data used to assign the structure based on isotopic pattern matching and mass shifts.
Feature / Fragment
GC-EI-MS (70 eV)
LC-ESI-MS/MS (Positive Mode, CID)
Structural Assignment & Causality
Precursor Ion
m/z 384, 386, 388 (1:2:1)
m/z 367, 369, 371 (1:2:1)
EI yields the intact
[M]+∙
. ESI yields the source-induced diarylcarbenium ion
[M+H−H2O]+
.
Fragment 1
m/z 263, 265, 267 (1:2:1)
m/z 339, 341, 343 (1:2:1)
EI:α
-cleavage (loss of 4-ethoxyphenyl radical, -121 Da).ESI: Loss of ethylene (
C2H4
, -28 Da) from the ethoxy group of the carbenium ion.
Fragment 2
m/z 151 (Singlet)
m/z 288, 290 (1:1)
EI:α
-cleavage (loss of 2,5-dibromophenyl radical, -233/235/237 Da). No Br isotopes present.ESI: Homolytic loss of a bromine radical (
Br∙
, -79/81 Da) from the carbenium ion. Isotope ratio shifts to 1:1.
Fragment 3
m/z 123 (Singlet)
N/A
EI: Sequential loss of ethylene (-28 Da) from the m/z 151 oxonium ion.
Visualizing Fragmentation Logic
EI-MS alpha-cleavage pathways for (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol.
ESI-MS/MS carbenium ion formation and CID fragmentation pathways.
Experimental Protocols
To ensure reproducibility and self-validation, the following methodologies must be strictly adhered to.
Note: While diarylmethanols can undergo thermal degradation in GC inlets, rapid injection and proper deactivation mitigate this. For absolute thermal stability, derivatization (e.g., with BSTFA) is recommended, though this protocol covers the underivatized free alcohol to match the exact mass data above.
Sample Preparation: Dissolve the API or impurity standard in MS-grade ethyl acetate to a concentration of 50 µg/mL.
Inlet Conditions: Set the split/splitless injector to 250°C. Use a split ratio of 10:1 to prevent column overloading. Inject 1 µL.
Chromatography: Utilize a 5% phenyl-arylene/95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Program the oven: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).
MS Parameters: Set the transfer line to 280°C and the EI source to 230°C. Operate at 70 eV electron energy.
Validation Check: Confirm the presence of the 1:2:1 isotopic cluster at m/z 384/386/388. If the highest mass observed is m/z 366/368/370, thermal dehydration has occurred in the inlet, and the sample must be derivatized prior to re-analysis.
Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a concentration of 1 µg/mL. Causality: The acidic modifier enhances the formation of the positively charged water microdroplets necessary for carbenium ion generation.
Chromatography: Use a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Source Parameters: Set the ESI capillary voltage to +3.5 kV. Desolvation temperature: 350°C.
MS/MS Parameters: Isolate the precursor cluster at m/z 367, 369, and 371 using a quadrupole isolation window of 1.0 Da. Apply a normalized collision energy (NCE) of 20-25 eV using Argon or Nitrogen as the collision gas.
Validation Check: Monitor the transition m/z 369
→
288/290. The shift from a 1:2:1 precursor cluster to a 1:1 product ion cluster definitively proves the loss of exactly one bromine atom.
References
Thakor, N. S., & Amrutkar, S. V. (2019). A Systematic Review of Analytical Profiles of SGLT2 Inhibitors and their Combinations for Treatment of Type 2 Diabetes Mellitus. Current Pharmaceutical Analysis, 15(7), 681-693.[Link]
Qiu, L., et al. (2023). Ultrafast C–C and C–N bond formation reactions in water microdroplets facilitated by the spontaneous generation of carbocations. Chemical Science, 14, 11464-11472.[Link]
Comparative
Comparing reactivity of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol vs methoxy analogs
Comparative Reactivity Guide: (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol vs. Methoxy Analogs Introduction & Mechanistic Rationale Diarylmethanols (benzhydrols) are highly versatile synthetic intermediates, primarily ser...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Reactivity Guide: (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol vs. Methoxy Analogs
Introduction & Mechanistic Rationale
Diarylmethanols (benzhydrols) are highly versatile synthetic intermediates, primarily serving as precursors to stabilized carbocations and as scaffolds for complex active pharmaceutical ingredients (APIs). Among these, (2,5-dibromophenyl)(4-ethoxyphenyl)methanol and its methoxy analog, (2,5-dibromophenyl)(4-methoxyphenyl)methanol, present a unique dual-reactivity profile.
The structural anatomy of these molecules dictates their behavior in two distinct synthetic domains:
The 4-Alkoxyphenyl Ring: Governs the thermodynamics of carbocation formation via resonance stabilization.
The 2,5-Dibromophenyl Ring: Provides orthogonal, sterically differentiated handles for transition-metal-catalyzed cross-coupling.
This guide provides an objective, data-driven comparison of the ethoxy and methoxy derivatives, detailing their electronic properties, solvolysis rates, and regioselective cross-coupling behaviors to assist researchers in selecting the optimal building block for their synthetic workflows.
Electronic and Steric Parameters: Ethoxy vs. Methoxy
The reactivity of the benzhydryl center is profoundly influenced by the para-alkoxy substituent. Both methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups are strong electron-donating groups (EDGs) via resonance (+M effect), which stabilizes the adjacent carbocation. However, subtle differences exist in their inductive and steric profiles.
Based on quantitative structure-activity relationship (QSAR) parameters, the methoxy group exhibits a slightly more negative Hammett constant (
σp=−0.27
) compared to the ethoxy group (
σp=−0.24
)[1]. This indicates that the methoxy group is a marginally stronger electron donor through resonance in the ground state. Conversely, the Taft polar constant (
σ∗
), which measures inductive effects, is 0.52 for methoxy and 0.49 for ethoxy, showing that the ethoxy group is slightly less electron-withdrawing via induction[1]. In practice, both analogs generate highly stable, intensely colored benzhydryl cations in acidic media, but the ethoxy group introduces a slight increase in lipophilicity and steric bulk.
Reactivity Profile I: Carbocation Generation and Nucleophilic Trapping (Sɴ1)
When exposed to Brønsted or Lewis acids, both diarylmethanols rapidly undergo dehydration to form a resonance-stabilized benzhydryl cation[2]. This intermediate can be trapped by various nucleophiles (alcohols, thiols, amines) or undergo Friedel-Crafts alkylation with electron-rich arenes.
Because the rate-determining step in these solvolysis reactions is the C–O bond cleavage to form the carbocation, the slightly stronger resonance donation of the methoxy group can lead to marginally faster ionization rates compared to the ethoxy analog. However, the difference is often negligible in preparative synthesis unless operating under strictly kinetic control.
Mechanistic pathway of acid-catalyzed ionization and subsequent nucleophilic trapping.
The 2,5-dibromophenyl ring is the defining feature for downstream structural diversification. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), polyhalogenated arenes undergo oxidative addition based on steric and electronic differentiation[3].
In (2,5-dibromophenyl)(4-alkoxyphenyl)methanol, the bromine at the C2 position is situated ortho to the bulky secondary alcohol (or its protected derivative). This steric hindrance significantly impedes the oxidative addition of the palladium catalyst. Consequently, the bromine at the C5 position (which is relatively unhindered) undergoes cross-coupling first. This allows for highly chemoselective mono-arylation or mono-amination at C5. The choice between the ethoxy and methoxy group on the distal ring has minimal impact on this regioselectivity, as the electronic communication across the sp³-hybridized carbinol carbon is weak.
Regioselective Pd-catalyzed cross-coupling workflow for the 2,5-dibromophenyl ring.
Quantitative Data Comparison
The following table summarizes the key physicochemical and reactivity metrics for the two analogs.
Parameter
Methoxy Analog (-OCH₃)
Ethoxy Analog (-OCH₂CH₃)
Mechanistic Implication
Hammett Constant (
σp
)
-0.27
-0.24
Methoxy provides slightly stronger resonance stabilization to the ground state[1].
Taft Polar Constant (
σ∗
)
0.52
0.49
Ethoxy exerts a weaker inductive electron-withdrawing pull[1].
Carbocation Stability
Exceptionally High
Exceptionally High
Both rapidly form persistent carbocations in strong acids (e.g., H₂SO₄, TFA)[2].
C5 vs C2 Coupling Selectivity
>95:5 (C5 preference)
>95:5 (C5 preference)
Selectivity is driven by the steric bulk of the benzhydrol center, independent of the alkoxy group[3].
Lipophilicity (LogP)
Lower
Higher
Ethoxy analogs generally exhibit better solubility in non-polar organic solvents.
Objective: Synthesize the benzhydryl methyl ether via an Sɴ1 pathway.
Rationale: This protocol uses a mild acid (p-toluenesulfonic acid) to generate the carbocation, which is immediately trapped by the solvent (methanol) to prevent dimerization or elimination. The self-validating nature of this protocol relies on TLC monitoring, where the highly polar alcohol is converted to a significantly less polar ether.
Preparation: Dissolve 1.0 mmol of (2,5-dibromophenyl)(4-ethoxyphenyl)methanol in 10 mL of anhydrous methanol.
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting material spot will disappear, replaced by a higher
Rf
spot (the ether).
Quenching & Workup: Neutralize the acid by adding 0.5 mL of triethylamine to halt the reversible equilibrium. Concentrate the mixture under reduced pressure.
Purification: Partition the residue between dichloromethane (20 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure ether.
Protocol B: Regioselective Suzuki-Miyaura Coupling at C5
Objective: Perform a mono-arylation exclusively at the C5 position.
Rationale: By limiting the boronic acid to 1.05 equivalents and using a mild base/temperature profile, oxidative addition is restricted to the less sterically hindered C5–Br bond[3]. LC-MS monitoring acts as the self-validation mechanism to ensure over-coupling (at C2) does not occur.
Setup: In an oven-dried Schlenk flask under argon, combine 1.0 mmol of the diarylmethanol, 1.05 mmol of phenylboronic acid, and 0.05 mmol (5 mol%) of Pd(dppf)Cl₂.
Solvent & Base: Add 8 mL of degassed 1,4-dioxane and 2 mL of a 2.0 M aqueous K₂CO₃ solution (degassed).
Heating: Heat the biphasic mixture to 70 °C (avoid reflux to prevent premature C2 activation) and stir for 12 hours.
Monitoring: Analyze an aliquot via LC-MS. The mass spectrum should show the [M-H₂O+H]⁺ ion corresponding to the mono-coupled product, with <5% of the di-coupled byproduct.
Isolation: Cool to room temperature, dilute with ethyl acetate (30 mL), and wash with brine (2 x 20 mL). Dry the organic phase (MgSO₄), concentrate, and purify via flash column chromatography to isolate the 5-phenyl-2-bromophenyl derivative.
References
Asghar, F., et al. "Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses." MDPI. Available at:[Link]
"Reactivity of sterically hindered diarylbenzhydryl carbocations – competing trapping by nucleophiles and elimination." ResearchGate. Available at:[Link]
FT-IR analysis of hydroxyl stretching in (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
A Comparative Guide to the FT-IR Analysis of Hydroxyl Stretching in (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol Introduction: The Significance of the Hydroxyl Group in Molecular Characterization In the landscape of pharm...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to the FT-IR Analysis of Hydroxyl Stretching in (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
Introduction: The Significance of the Hydroxyl Group in Molecular Characterization
In the landscape of pharmaceutical research and materials science, the precise characterization of molecular structure is paramount. Among the most informative functional groups, the hydroxyl (-OH) group stands out for its ability to act as both a hydrogen bond donor and acceptor, profoundly influencing a molecule's physical properties, solubility, and biological interactions. Fourier-Transform Infrared (FT-IR) spectroscopy provides a powerful, non-destructive method to probe the vibrational environment of the -OH group. The frequency of the O-H stretching vibration is exquisitely sensitive to its local chemical environment, making FT-IR an indispensable tool for detailed structural elucidation.
This guide presents an in-depth FT-IR analysis of the hydroxyl stretching band in (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol , a secondary aromatic alcohol with significant steric and electronic complexity. We will compare its spectral behavior against structurally related alcohols to isolate and understand the contributions of its unique substituents. This analysis serves as a practical framework for researchers aiming to interpret the nuanced FT-IR spectra of complex organic molecules.
Theoretical Foundation: Decoding the O-H Stretching Vibration
The position, shape, and width of the O-H stretching band in an FT-IR spectrum are dictated by a confluence of factors, primarily hydrogen bonding.
Free vs. Hydrogen-Bonded Hydroxyls: A "free" hydroxyl group, one not participating in a hydrogen bond, gives rise to a sharp, narrow absorption band in the 3590-3670 cm⁻¹ region.[1][2] This state is typically observed in the vapor phase or in very dilute solutions of the alcohol in a non-polar solvent.[2]
Intermolecular Hydrogen Bonding: When alcohol molecules associate with each other, they form hydrogen bonds (O-H···O). This bonding lengthens and weakens the O-H covalent bond, reducing its force constant.[2] Consequently, the stretching vibration requires less energy, and the absorption band shifts to a lower frequency (a redshift), typically appearing as a strong, broad band in the 3200-3550 cm⁻¹ range.[1][3] The broadness of the band reflects the diverse population of hydrogen-bonded species (dimers, trimers, polymers) present in the sample.[1]
Concentration Effects: Intermolecular hydrogen bonding is, by its nature, dependent on the proximity of molecules. Therefore, its spectral signature is highly sensitive to concentration.[4] As a concentrated solution is diluted, the broad hydrogen-bonded band diminishes, while the sharp "free" hydroxyl band grows, providing a definitive method to distinguish between intermolecular and intramolecular hydrogen bonding.[2][4]
Electronic and Steric Effects:
Electronic Effects: The electron density on the oxygen atom influences its ability to act as a hydrogen bond acceptor. Electron-donating groups (EDGs) attached to the aromatic ring increase this density, leading to stronger hydrogen bonds and a greater shift to lower wavenumbers.[5]
Steric Hindrance: Bulky substituents near the hydroxyl group can physically obstruct the formation of intermolecular hydrogen bonds.[2] This steric inhibition results in a weaker hydrogen-bonding network, and the O-H stretching band may appear at a higher frequency or be significantly less broad than in unhindered analogues.
Comparative Experimental Design: Rationale and Structure
To comprehensively understand the spectral features of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol (Target Molecule), a comparative study is essential. We selected three alternative alcohols to serve as structural benchmarks.
Target and Comparison Molecules:
Compound Name
Abbreviation
Key Structural Features
(2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
TM
Secondary alcohol, two bulky ortho/meta Br atoms, one para-ethoxy EDG.
Diphenylmethanol (Benzhydrol)
ALT-1
The parent secondary diaryl alcohol; serves as the unsubstituted baseline.
(4-Ethoxyphenyl)phenylmethanol
ALT-2
Isolates the electronic effect of the para-ethoxy group without the steric hindrance of Br.
(2,5-Dibromophenyl)phenylmethanol
ALT-3
Isolates the steric and electronic effects of the dibromo-substituted ring.
The experimental workflow is designed to probe the hydroxyl group under conditions that promote and inhibit intermolecular hydrogen bonding.
Caption: Workflow for comparative FT-IR analysis.
Experimental Protocols
Sample Preparation
Neat Analysis: A single drop of the pure alcohol is placed directly onto the ATR crystal or between two NaCl/KBr salt plates to form a thin liquid film. This method maximizes intermolecular interactions.
Solution Analysis (in Carbon Tetrachloride, CCl₄):
Prepare a 1.0 M stock solution of each alcohol in anhydrous CCl₄.
Perform serial dilutions to prepare a 0.01 M solution from the stock. CCl₄ is chosen as it is a non-polar solvent that does not hydrogen bond with the analyte and is relatively transparent in the O-H stretching region.
Solutions are analyzed in a liquid transmission cell with an appropriate path length (e.g., 1.0 mm for dilute solutions).
FT-IR Spectrometer Parameters
Instrument: A standard benchtop FT-IR spectrometer (e.g., Thermo Fisher Nicolet iS50, PerkinElmer Spectrum Two).
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.
Background: A background spectrum of the clean, empty ATR crystal or the CCl₄-filled transmission cell is collected immediately before analyzing the sample.
Results and Comparative Analysis
The following table summarizes the expected O-H stretching frequencies based on the structural features of each molecule.
Compound
Condition
Approx. ν(O-H) (cm⁻¹)
Peak Shape
Interpretation
TM
Neat
~3450
Broad
Intermolecular H-bonding, sterically hindered by ortho-Br, resulting in weaker bonds than ALT-2.
Dilute
~3610
Sharp
"Free" hydroxyl group, indicating the disruption of intermolecular H-bonds upon dilution.
ALT-1
Neat
~3350
Very Broad
Strong, unhindered intermolecular H-bonding network serves as the baseline.
Dilute
~3620
Sharp
"Free" hydroxyl group.
ALT-2
Neat
~3320
Very Broad
Strongest H-bonding due to the electron-donating ethoxy group enhancing oxygen basicity.[5]
Dilute
~3615
Sharp
"Free" hydroxyl group.
ALT-3
Neat
~3480
Broad
Weakest intermolecular H-bonding due to significant steric hindrance from the ortho-Br atom.[2]
Dilute
~3605
Sharp
"Free" hydroxyl group.
Analysis of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol (TM)
In the neat sample, the broad absorption centered around 3450 cm⁻¹ confirms the presence of intermolecular hydrogen bonding. However, this frequency is significantly higher than that observed for the unhindered analogues ALT-1 (~3350 cm⁻¹) and ALT-2 (~3320 cm⁻¹). This blueshift (shift to higher frequency) is a direct consequence of the steric bulk of the bromine atom at the ortho-position (C2) to the carbinol carbon. This bromine atom physically obstructs the ideal alignment for strong hydrogen bond formation, resulting in a weaker, less extensive hydrogen-bonded network compared to the unhindered molecules.
Upon dilution in CCl₄, this broad band disappears and is replaced by a sharp, intense peak at ~3610 cm⁻¹. This classic behavior confirms that the hydrogen bonding is intermolecular in nature and allows for the clear identification of the "free" hydroxyl stretching frequency.
Comparative Insights
TM vs. ALT-1 (Baseline): The O-H band of neat TM is ~100 cm⁻¹ higher than in ALT-1, clearly demonstrating the powerful steric-inhibiting effect of the dibromo-substitution.
TM vs. ALT-2 (Electronic Effect): ALT-2, which contains the electron-donating ethoxy group but lacks steric hindrance, exhibits the lowest frequency (~3320 cm⁻¹), indicating the strongest hydrogen bonds. This highlights that while TM also possesses the EDG, its electronic enhancing effect on hydrogen bonding is overcome by the dominant steric hindrance from the bromine atoms.
TM vs. ALT-3 (Isolating Steric Effect): ALT-3, with the dibromo-substituted ring but lacking the ethoxy group, shows the highest frequency for the neat sample (~3480 cm⁻¹). This suggests the weakest hydrogen bonding. The fact that TM's frequency (~3450 cm⁻¹) is slightly lower than ALT-3's can be attributed to the modest strengthening effect of the para-ethoxy group.
Caption: Steric vs. Electronic effects on H-bonding.
Trustworthiness: A Self-Validating Protocol
The integrity of this analysis is ensured by its self-validating design. The key confirmation lies in the dilution study .
Confirmation of Intermolecular H-Bonding: The predictable and clear transition from a broad, low-frequency band (neat, concentrated) to a sharp, high-frequency band (dilute) is the gold standard for assigning intermolecular hydrogen bonds.[4] If the broad band had persisted upon dilution, it would have indicated intramolecular hydrogen bonding, a possibility ruled out by this experiment.
Instrumental Verification: Running a known standard, such as pure 1-hexanol, before and after the experimental series serves as a performance check. 1-hexanol should exhibit a very broad O-H stretch around 3340 cm⁻¹ as a neat liquid and a sharp free O-H peak around 3630 cm⁻¹ in dilute CCl₄ solution.[1] Consistency with these known values validates the instrument's calibration and performance.
Solvent Purity: Using anhydrous CCl₄ is critical. Any water contamination in the solvent would introduce a broad absorption around 3400 cm⁻¹, confounding the results.[6] Running a spectrum of the pure solvent confirms its suitability.
By integrating these controls, the protocol ensures that the observed spectral shifts are attributable to the intrinsic molecular properties of the analytes, not experimental artifacts.
Conclusion
The FT-IR spectrum of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol provides a compelling case study in the interplay of steric and electronic effects on hydroxyl group vibrations. While the para-ethoxy group electronically promotes stronger hydrogen bonding, the steric hindrance from the ortho-bromine atom is the dominant factor, resulting in a significantly weaker hydrogen-bonding network than in unhindered analogues. This is spectrally manifested as a blueshift of the broad, hydrogen-bonded O-H stretching band in the neat sample. This comparative guide demonstrates how a systematic FT-IR study, grounded in fundamental principles and supported by a self-validating experimental design, can unravel subtle but significant structural details in complex molecules.
Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC - NIH. (n.d.). National Institutes of Health.
Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University.
Infrared Spectrum Characteristics and Quantification of OH Groups in Coal | ACS Omega. (2023, May 3). ACS Publications.[Link]
Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis - MDPI. (2025, May 30). MDPI.
INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College.
FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids - Prime Scholars. (n.d.). Prime Scholars.
In the IR spectrum of alcohol, what does the absorption maximum for O-H stretching depend upon? - Quora. (2022, February 19). Quora.
Impact of O-H···π Hydrogen Bond on IR and NMR Parameters of Cannabidiol: Theoretical and Experimental Study - MDPI. (2025, June 14). MDPI.
10. Infrared Spectroscopy - WVU Community. (n.d.). West Virginia University.
Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar - DAV University. (n.d.). DAV University.
(PDF) Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis - ResearchGate. (2026, January 28). ResearchGate.
Effect of Solvent Pretreatment on the Flash Pyrolysis Performance of Yinggema Lignite. (2023, July 31). MDPI.
Solvent Exclusion Effect on Infrared Absorption Spectroscopy | Analytical Chemistry. (2025, July 9). ACS Publications.
6.3: IR Spectrum and Characteristic Absorption Bands - Chemistry LibreTexts. (2021, December 15). Chemistry LibreTexts.
Alcohols—The Rest of the Story - Spectroscopy Online. (2017, April 1). Spectroscopy Online. Retrieved from .
FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. (2025, March 12). ResearchGate.
Application of Fourier-Transform Infrared Spectroscopy for the Assessment of Wine Spoilage Indicators: A Feasibility Study - PMC. (2024, April 20). National Institutes of Health.
FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols - YouTube. (2023, February 25). YouTube. Retrieved from .
How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Technology Networks. Retrieved from .
[2,5-Bis(dipropylamino)-4-(hydroxymethyl)phenyl]methanol - PMC. (n.d.). National Institutes of Health.
(2,5-Dibromophenyl)(4-ethoxyphenyl)methanol - CymitQuimica. (n.d.). CymitQuimica. Retrieved from .
A Comparative Guide to the Thermal Stability of Brominated Diarylmethanols
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the thermal stability of a compound is a cornerstone of its viability. This guide offe...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the thermal stability of a compound is a cornerstone of its viability. This guide offers an in-depth technical comparison of the thermal stability of brominated diarylmethanols, a class of compounds with significant applications as intermediates in organic synthesis. Understanding their behavior at elevated temperatures is crucial for ensuring the safety, efficacy, and shelf-life of end products. This document provides a comparative analysis of diphenylmethanol and its brominated analogues, supported by theoretical principles and established analytical techniques.
Introduction: The Critical Role of Thermal Stability
Thermal stability dictates a molecule's ability to withstand heat without undergoing decomposition. For drug development professionals, an active pharmaceutical ingredient (API) with poor thermal stability can lead to degradation, loss of potency, and the formation of potentially toxic byproducts. In materials science, the thermal properties of a compound determine its processing parameters and the durability of the final product.
Diarylmethanols and their derivatives are pivotal building blocks in the synthesis of a wide array of molecules, including APIs. Bromination of these structures is a common strategy to modulate their chemical properties. However, the introduction of a carbon-bromine (C-Br) bond, which is weaker than a carbon-hydrogen (C-H) bond, can significantly impact the molecule's thermal stability. This guide will explore this impact through a comparative lens.
The Subjects of Comparison
To provide a clear and objective comparison, this guide will focus on three key compounds:
Diphenylmethanol (Benzhydrol): The unsubstituted parent compound.
(4-bromophenyl)(phenyl)methanol: A mono-brominated analogue.
Bis(4-bromophenyl)methanol: A di-brominated analogue.
While direct, side-by-side experimental thermal analysis data for this specific series of compounds is not extensively available in the public domain, a robust comparison can be constructed based on fundamental chemical principles, bond dissociation energies, and data from closely related structures.
The Science Behind Thermal Stability in Brominated Diarylmethanols
The thermal decomposition of a molecule is initiated by the cleavage of its weakest bond. In the case of brominated diarylmethanols, the C-Br bond is a likely candidate for initial scission upon heating.
The bond dissociation energy (BDE) is the energy required to break a bond homolytically. A lower BDE corresponds to a weaker bond and, generally, lower thermal stability.
C-H bond in benzene: ~471 kJ/mol
C-Br bond in bromobenzene: ~336 kJ/mol
This significant difference in bond strength underpins the reduced thermal stability of brominated aromatic compounds compared to their non-brominated counterparts. The introduction of bromine atoms into the diaryl-methanol structure is expected to lower the overall thermal stability of the molecule.
Predicted Trend in Thermal Stability
Based on the principle of bond dissociation energies, the predicted trend for the thermal stability of our subject compounds is as follows:
The rationale is that with each additional bromine atom, there is another relatively weak C-Br bond, increasing the probability of decomposition at a lower temperature.
Experimental Approach to Determining Thermal Stability
To experimentally validate the predicted trend, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the gold-standard techniques.[1][2] These methods provide quantitative data on the thermal decomposition and phase transitions of materials.[3]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] The output is a TGA curve, which plots the percentage of initial mass remaining against temperature. The onset temperature of decomposition (Tonset) is a key parameter for comparing thermal stability.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting points, glass transitions, and the enthalpy of decomposition.
A Self-Validating Experimental Protocol
For a rigorous comparison, the following TGA protocol is recommended:
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.
Ensure the sample is in a consistent form (e.g., fine powder) for all analytes to ensure uniform heat transfer.
Experimental Conditions:
Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min to prevent oxidative degradation.
Temperature Program:
Equilibrate at 30 °C for 5 minutes.
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
Data Collection: Continuously record the sample mass and temperature. The first derivative of the mass loss curve (DTG) should also be recorded to identify the temperature of the maximum rate of decomposition.
This protocol ensures that any observed differences in thermal stability are attributable to the intrinsic properties of the molecules and not experimental artifacts.
Comparative Data Summary
While a complete set of directly comparable experimental TGA data is not available in the literature for all three compounds, we can compile their known physical properties and make informed predictions based on the principles discussed.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Melting Point (°C)
Boiling Point (°C)
Predicted Onset of Decomposition (Tonset)
Diphenylmethanol
C₁₃H₁₂O
184.23
65-67
297-298
Highest
(4-bromophenyl)(phenyl)methanol
C₁₃H₁₁BrO
263.13
Not readily available
Not readily available
Intermediate
Bis(4-bromophenyl)methanol
C₁₃H₁₀Br₂O
342.03
Not readily available
Not readily available
Lowest
Note: The predicted onset of decomposition is a relative ranking based on chemical principles.
Mechanistic Insights into Decomposition
The thermal decomposition of brominated diarylmethanols is likely to proceed through a radical mechanism.
dot
Caption: Proposed radical decomposition pathway for brominated diarylmethanols.
The initial step is the homolytic cleavage of the C-Br bond, which has the lowest bond dissociation energy. This generates a diarylmethanol radical and a bromine radical. These highly reactive species can then initiate a cascade of further decomposition reactions, leading to the formation of various volatile byproducts and a char residue. The presence of more bromine atoms in the molecule increases the number of potential initiation sites, thus lowering the overall thermal stability.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of a comparative thermal stability study.
Comprehensive Guide to the Proper Disposal of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
This document provides a detailed, step-by-step protocol for the safe handling and disposal of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol. As a brominated aromatic alcohol, this compound requires careful management to m...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a detailed, step-by-step protocol for the safe handling and disposal of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol. As a brominated aromatic alcohol, this compound requires careful management to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure safety and regulatory compliance.
Hazard Identification and Risk Assessment
The primary hazards are associated with its brominated aromatic nature. Such compounds are generally classified under the Globally Harmonized System (GHS) with the following potential hazards:
Acute Toxicity (Oral): May be harmful if swallowed[1][2].
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1].
Furthermore, as a halogenated organic compound, it poses a significant environmental risk if not disposed of correctly, as these compounds can be persistent in the environment.
| Environmental Hazard | - | Persistent and potentially toxic to aquatic life. |
Regulatory Framework
In the United States, the disposal of chemical waste from laboratories is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6]. (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol is classified as a halogenated organic waste [7][8]. This classification is critical because it dictates the required disposal pathway, which is typically high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts[7].
Laboratories operate as hazardous waste generators and must adhere to specific standards for waste accumulation, storage, and labeling in areas known as Satellite Accumulation Areas (SAAs)[6][9].
Required Personal Protective Equipment (PPE)
Due to the identified hazards, stringent personal protection is mandatory to prevent dermal, ocular, and respiratory exposure.
Safety goggles with side shields or a face shield.
To protect against splashes and eye irritation[11].
Lab Coat
Standard laboratory coat, flame-resistant if applicable.
To protect skin and clothing from contamination[12].
| Respiratory Protection | Use in a certified chemical fume hood. | To prevent inhalation of any dusts or aerosols, which may cause respiratory irritation[13]. |
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in a compliant waste management program. Mixing waste streams can lead to dangerous chemical reactions and significantly increases disposal costs[8][14].
Step-by-Step Collection Procedure:
Designate a Waste Container:
For Solid Waste: Use a clearly labeled, sealable container designated for "Halogenated Organic Solid Waste." The container must be made of a compatible material (e.g., high-density polyethylene, glass)[15].
For Contaminated Labware (e.g., weighing boats, gloves): Double-bag in clear plastic bags and place inside the solid waste container.
For Solutions: If the compound is dissolved in a solvent, it must be collected in a dedicated "Halogenated Organic Liquid Waste" container[7][8]. Ensure the container material is compatible with the solvent used[5]. Never mix halogenated and non-halogenated solvent wastes[8].
Label the Container: Before adding any waste, the container must be clearly labeled with the words "HAZARDOUS WASTE "[9][16].
Maintain a Content Log: Affix a content log sheet to the container. For every addition of waste, record the chemical name—"(2,5-Dibromophenyl)(4-ethoxyphenyl)methanol"—and the approximate quantity. If it is part of a mixture, all components must be listed with their estimated percentages[16]. Do not use chemical formulas or abbreviations[16].
Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste[16]. This prevents the release of vapors and protects against spills.
Store in a Satellite Accumulation Area (SAA): The designated waste container must be stored in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel[6][9]. The SAA should have secondary containment to capture any potential leaks.
Spill Management Protocol
Immediate and correct response to a spill is vital for laboratory safety.
For a Small Spill (Solid, <1 gram):
Alert Personnel: Inform others in the immediate area.
Don PPE: Ensure you are wearing the full PPE detailed in Table 2.
Contain the Spill: Gently cover the spill with an absorbent material designed for chemical spills to prevent dust from becoming airborne.
Clean Up: Carefully sweep the material into a dustpan. Avoid creating dust. Place the collected material and all cleaning supplies (e.g., contaminated absorbent pads, wipes) into the designated "Halogenated Organic Solid Waste" container[17].
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Place the cleaning wipes in the hazardous waste container.
Wash Hands: Wash hands thoroughly after the cleanup is complete.
For a Large Spill or a Spill in a Public Area:
Evacuate: Immediately evacuate the area.
Isolate: Close the doors to the affected area to contain any vapors or dust.
Notify: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately. Provide them with the name of the chemical and the approximate quantity spilled.
Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.
Disposal Pathway Decision Logic
The following diagram outlines the critical decision-making and operational workflow for managing waste containing (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol from the point of generation to its final disposal.
Caption: Decision workflow for proper segregation and disposal of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol waste.
Final Disposal by Licensed Vendor
Once the waste is collected by your institution's EHS department, it is consolidated with other compatible hazardous waste. A licensed hazardous waste disposal company will then transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF)[18]. Given its classification as halogenated organic waste, the required method of destruction is high-temperature incineration[7]. This process ensures the complete breakdown of the molecule into simpler, less harmful components like carbon dioxide, water, and inorganic halides, which are then scrubbed from the exhaust gases.
References
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
Lab Manager. (2019, June 15). Laboratory Waste Management: The New Regulations.
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University of North Alabama. (2020, October). Laboratory Waste Management Guidelines.
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Fisher Scientific. (2010, February 2). Safety Data Sheet: 2-(4-Bromophenyl)ethanol.
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Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
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TCI Chemicals. (2025, May 26). Safety Data Sheet: 3-Chloro-4-methoxyphenylboronic Acid.
Angene Chemical. (2024, September 2). Safety Data Sheet: (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
Fisher Scientific. (n.d.). Safety Data Sheet: (4-Phenoxyphenyl)methanol.
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AiFChem. (2025, October 21). (2,5-Dibromophenyl)(4-ethoxyphenyl)methanone.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and intelligent approach to safety. The compound (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol is a specialized r...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and intelligent approach to safety. The compound (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol is a specialized reagent for which a comprehensive, publicly available Safety Data Sheet (SDS) may not exist. This guide provides a framework for establishing safe handling protocols, emphasizing that personal protective equipment (PPE) is the final, critical barrier in a well-designed safety system. Our approach is rooted in a risk assessment based on the compound's chemical structure and the known hazards of analogous compounds.
Hazard Analysis: A Structure-Based Risk Assessment
Understanding the "why" behind our safety protocols is paramount. The potential hazards of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol can be inferred from its constituent parts: a diphenylmethanol core and dibromo-substitution.
Diphenylmethanol Analogs: The core structure is similar to benzhydrol (diphenylmethanol). Compounds in this family are known to be irritants. Direct contact can cause skin irritation, and more significantly, serious eye irritation.[1][2][3] Inhalation of dust or aerosols may also lead to respiratory tract irritation.[3]
Brominated Aromatic Compounds: The presence of two bromine atoms on a phenyl ring places this compound in the category of halogenated organics. These substances present several hazards:
Toxicity: Many brominated compounds are toxic and require careful handling to avoid exposure.[4]
Environmental Hazard: Improper disposal of halogenated waste can cause significant environmental harm.[4][5]
Reactivity: While this specific methanol is not expected to be hyper-reactive, brominated compounds as a class should be segregated from incompatible chemicals like strong bases, reducing agents, and certain metals.[4]
Based on this analysis, we must assume (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol is, at a minimum, a skin and severe eye irritant, potentially harmful if inhaled or ingested, and requires specialized waste streams.
The Hierarchy of Controls: PPE as the Last Line of Defense
Before selecting a single piece of PPE, we must implement robust engineering and administrative controls. PPE protects the individual, whereas higher-level controls protect the entire laboratory environment.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls: All handling of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol, from weighing the solid to running reactions and workups, must be performed inside a certified chemical fume hood.[6] This is the primary method for preventing inhalation exposure.
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. This includes minimizing the quantities used, restricting access to authorized personnel, and ensuring all users are trained on the specific hazards and emergency procedures.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task being performed. The following protocol outlines the minimum requirements.
Eye and Face Protection
Given the high likelihood of serious eye irritation from diphenylmethanol analogs, eye protection is non-negotiable.[1][2]
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for any work in the laboratory where the chemical is present.[1]
Required for Active Handling: When weighing the solid, preparing solutions, or performing any transfer, chemical splash goggles are mandatory.[7]
Recommended for High-Risk Operations: For procedures involving larger volumes (>50 mL) or heating, a full-face shield worn over chemical splash goggles is the best practice to protect against splashes and potential reactions.[8][9][10]
Hand Protection
Choosing the correct gloves is critical. No single glove material is impervious to all chemicals.
For Incidental Contact (Handling vials, brief transfers): Nitrile gloves are a suitable choice.[11] It is crucial to inspect gloves before use and remove them immediately if contamination is suspected.[10]
For Extended Contact (Spill cleanup, extractions): For prolonged tasks or when working with solutions, a more robust glove is necessary. Consider the solvent being used. The table below provides general guidance.
Glove Material
Suitability for Halogenated/Aromatic Compounds
Notes
Nitrile
Good for incidental contact
Preferred for general chemical protection over latex.[11]
Neoprene
Good for many hazardous chemicals, including some hydrocarbons.
Can be a good all-around choice for extended work.[11]
Generally poor for chemical protection, especially with organic solvents.
Not recommended.
Protocol: Always use two pairs of gloves (double-gloving) when handling this compound. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated. When work is complete, remove gloves using the proper technique to avoid skin contact and dispose of them as solid hazardous waste.[10]
Body Protection
A flame-resistant laboratory coat must be worn at all times, with sleeves fully extended.[11]
For tasks with a significant splash risk, such as large-scale transfers or quenching reactions, supplement your lab coat with a chemically resistant apron.[7]
Long pants and closed-toe shoes are mandatory for all laboratory work.[11]
Respiratory Protection
If all work is conducted within a certified chemical fume hood, respiratory protection is typically not required.[11] However, if a fume hood is not available for a specific task (e.g., weighing directly on an analytical balance), a risk assessment is required. In such a scenario, a respirator may be necessary. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be considered.[9][12] All respirator use requires prior medical clearance, fit-testing, and training under a formal respiratory protection program.
Decontamination and Disposal Plan
Proper disposal is essential for safety and environmental compliance. Brominated organic compounds must not be disposed of in standard waste streams.[4]
Caption: Waste segregation workflow for (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol.
Liquid Waste: All solutions containing this compound must be collected in a clearly labeled "Halogenated Organic Waste" container.[4][13] Do not mix with non-halogenated waste.[4]
Solid Waste: All contaminated disposable items, including gloves, weigh paper, pipette tips, and paper towels used for cleanup, must be collected in a designated "Contaminated Solid Waste" container for hazardous materials.[4]
Decontamination: After handling, wash hands and forearms thoroughly with soap and water.[6] Any reusable equipment (e.g., glassware, spatulas) must be decontaminated appropriately, typically by rinsing with a suitable solvent which is then collected as halogenated waste.
Emergency Procedures
Immediate and correct action is critical in an emergency.
Skin Contact: Immediately remove all contaminated clothing.[12] Flush the affected skin area with copious amounts of water for at least 15 minutes.[1][2] Seek medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[14][15] Remove contact lenses if present and easy to do so.[14] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[12] If they feel unwell, seek medical attention.
Spill: Alert personnel in the immediate area.[1][4] For a small spill contained within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to soak up the material.[16] Carefully collect the absorbed material and contaminated tools into a labeled hazardous waste container.[4] For large spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to this comprehensive guide, researchers can confidently handle (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol, ensuring both personal safety and the integrity of their work environment.
References
Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Benchchem. 4
Personal Protective Equipment Selection Guide. (2015, July 22). 11
What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
SAFETY DATA SHEET - TCI Chemicals. (2025, June 6).
Journal Article Reports on the use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Contaminants on Firefighter PPE Ensembles. (2023, March 1). Fire Safety Research Institute.
Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. (2023, January 31). MDPI.
SAFETY DATA SHEET - Fisher Scientific. (2014, September 12).